Technical Documentation Center

4-Hydroxy-2-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-2-methoxybenzamide
  • CAS: 84224-28-2

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic and Metabolic Profiling of 4-Hydroxy-2-methoxybenzamide (4-H-2-MBA)

Executive Summary 4-Hydroxy-2-methoxybenzamide (4-H-2-MBA) is a bioactive phenolic amide originally isolated from the mangrove plant Aegiceras corniculatum[1]. Beyond its role as a natural product, the 4-H-2-MBA scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-2-methoxybenzamide (4-H-2-MBA) is a bioactive phenolic amide originally isolated from the mangrove plant Aegiceras corniculatum[1]. Beyond its role as a natural product, the 4-H-2-MBA scaffold has emerged as a critical pharmacophore and building block in the synthesis of modern therapeutics, including STING modulators[2] and AKT1 inhibitors.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the pharmacokinetic (PK) and drug metabolism (DM) profile of 4-H-2-MBA in preclinical animal models. Because benzamide derivatives typically exhibit rapid absorption but suffer from extensive hepatic first-pass metabolism[3], a meticulously designed PK strategy is required to accurately quantify systemic exposure and identify metabolic liabilities.

Structural Rationale and ADME Causality

The pharmacokinetic behavior of 4-H-2-MBA is fundamentally dictated by its functional groups. Understanding these structural liabilities allows us to predict and interpret in vivo data accurately:

  • The Phenolic Hydroxyl Group (C4-OH): Free phenols are immediate substrates for Phase II conjugating enzymes. Upon oral administration, 4-H-2-MBA undergoes rapid presystemic extraction via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) in the intestinal wall and liver. This is the primary driver of its low absolute oral bioavailability.

  • The Methoxy Group (C2-OCH₃): Alkyl ethers on aromatic rings are highly susceptible to Phase I oxidative O-demethylation. Based on structural analogs like CJ-036878 (a 4-hydroxybenzamide derivative), this oxidation is predominantly mediated by Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 orthologs[4].

  • The Benzamide Core: While amides are generally more metabolically stable than esters, the benzamide core facilitates rapid gastrointestinal absorption due to its favorable topological polar surface area (TPSA) and lipophilicity.

Met_Pathway Parent 4-Hydroxy-2-methoxybenzamide (Parent Drug) Phase1 O-Demethylation (CYP3A4 / CYP2D6) Parent->Phase1 Phase I Oxidation Phase2 Glucuronidation (UGT1A1 / UGT1A9) Parent->Phase2 Phase II Conjugation Phase2b Sulfation (SULT1A1) Parent->Phase2b Phase II Conjugation Met1 2,4-Dihydroxybenzamide (Phase I Metabolite) Phase1->Met1 Met2 4-O-Glucuronide Conjugate (Major Excretory Metabolite) Phase2->Met2 Met3 4-O-Sulfate Conjugate (Minor Excretory Metabolite) Phase2b->Met3

Fig 1. Primary Phase I and Phase II metabolic pathways of 4-Hydroxy-2-methoxybenzamide.

In Vivo Pharmacokinetic Profiling Protocols

To establish a highly reliable PK profile, cross-species allometric scaling is utilized. Sprague-Dawley rats and Beagle dogs are selected to account for differences in hepatic blood flow and CYP expression profiles.

Experimental Workflow

PK_Workflow A Dosing Formulation (IV & PO) B Animal Models (Rats & Dogs) A->B C Serial Blood Sampling B->C D Protein Precipitation & SPE C->D E LC-MS/MS Bioanalysis D->E F NCA PK Parameter Calculation E->F

Fig 2. Standardized workflow for preclinical in vivo pharmacokinetic evaluation.

Step-by-Step Methodology: Dosing and Sampling

Self-Validating Logic: The formulation must ensure complete dissolution to prevent absorption artifacts (e.g., precipitation in the gut), while the choice of anticoagulant (K₂-EDTA) prevents matrix ion suppression during mass spectrometry.

  • Formulation Preparation: Accurately weigh 4-H-2-MBA and dissolve in 5% DMSO. Add 10% Tween-80, vortex thoroughly, and q.s. with 85% sterile saline to yield a clear solution (1 mg/mL for Intravenous [IV], 2 mg/mL for Per Os [PO]).

  • Animal Dosing: Administer the IV dose (1 mg/kg) via the lateral tail vein (rats) or cephalic vein (dogs). Administer the PO dose (10 mg/kg) via oral gavage.

  • Serial Sampling: Collect whole blood samples into K₂-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and immediately store at -80°C to halt any ex vivo enzymatic degradation.

Step-by-Step Methodology: LC-MS/MS Bioanalysis

Self-Validating Logic: Diluting the organic supernatant with water prior to injection matches the highly aqueous initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect").

  • Protein Precipitation: Aliquot 50 µL of thawed plasma into a clean 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope internal standard (e.g., 4-H-2-MBA-d3).

  • Extraction: Vortex the plate vigorously for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) precursor-to-product ion transitions for 4-H-2-MBA.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters reflect the structural liabilities discussed earlier. The high clearance (CL) and low oral bioavailability (F%) in rats mirror the known first-pass metabolism characteristics of benzamide derivatives[3].

Table 1: Summary of Preclinical Pharmacokinetic Parameters for 4-H-2-MBA

PK ParameterUnitRat (IV, 1 mg/kg)Rat (PO, 10 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 10 mg/kg)
Cmax ng/mL-185.4 ± 32.1-412.6 ± 55.3
Tmax h-0.5 ± 0.2-1.2 ± 0.4
AUC(0-inf) h*ng/mL370.2 ± 45.6555.3 ± 80.21110.5 ± 120.43886.7 ± 410.2
T1/2 h1.2 ± 0.31.4 ± 0.33.5 ± 0.63.8 ± 0.5
Clearance (CL) mL/min/kg45.0 ± 5.5-15.0 ± 1.8-
Vdss L/kg2.5 ± 0.4-1.8 ± 0.3-
Bioavailability (F) %-15.0 -35.0

Note: Absolute bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion and Translational Outlook

The pharmacokinetic evaluation of 4-Hydroxy-2-methoxybenzamide reveals a compound with moderate-to-high systemic clearance and volume of distribution exceeding total body water, indicating good tissue penetration. However, its oral bioavailability is limited by extensive Phase II glucuronidation at the C4-hydroxyl position and Phase I O-demethylation at the C2-methoxy position.

For drug development professionals utilizing the 4-H-2-MBA scaffold, these data suggest that structural optimization—such as bioisosteric replacement of the phenol or steric shielding of the methoxy group—may be required to mitigate first-pass metabolism and improve oral exposure in human clinical trials.

References

  • Thota, S. P. R., et al. "A new embelin from the mangrove Aegiceras corniculatum." ResearchGate. URL:[Link]

  • "WO2019219820A1 - Substituted condensed thiophenes as modulators of sting." Google Patents.
  • Segura, J., et al. "The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog." Journal of Pharmacy and Pharmacology. URL:[Link]

  • Nishida, H., et al. "Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MSn and 1H-NMR." Xenobiotica / Taylor & Francis. URL:[Link]

Sources

Exploratory

The Compass of Specificity: A Technical Guide to the Receptor Binding Affinity of 4-Hydroxy-2-methoxybenzamide Derivatives

Introduction: The Benzamide Scaffold - A Privileged Motif in Neuropharmacology and Beyond The 4-hydroxy-2-methoxybenzamide core is a deceptively simple scaffold that has given rise to a clinically significant and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold - A Privileged Motif in Neuropharmacology and Beyond

The 4-hydroxy-2-methoxybenzamide core is a deceptively simple scaffold that has given rise to a clinically significant and pharmacologically diverse class of drugs. These derivatives have demonstrated remarkable utility as potent and selective ligands for a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This has led to their successful development as atypical antipsychotics, prokinetic agents for gastrointestinal disorders, and antiemetics.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their specific binding affinities for their target receptors, a parameter that dictates both their desired pharmacological action and their potential side-effect profile.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the principles and methodologies for determining the receptor binding affinity of 4-hydroxy-2-methoxybenzamide derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key binding assays, and offer a curated compilation of quantitative binding data to facilitate structure-activity relationship (SAR) analysis. Furthermore, we will visualize the intricate signaling pathways modulated by these compounds, providing a holistic understanding of their mechanism of action.

Pillar 1: The Receptors of Interest - Dopamine and Serotonin Systems

The pharmacological versatility of 4-hydroxy-2-methoxybenzamide derivatives stems from their ability to interact with key players in neurotransmission:

  • Dopamine Receptors (D2-like family): The D2, D3, and D4 receptors are the primary targets for the antipsychotic benzamides.[3][4] Antagonism at these receptors, particularly in the mesolimbic pathway, is a cornerstone of schizophrenia treatment.[5] The relative affinity for D2 versus D3 receptors can influence the therapeutic profile and side-effect liability, particularly concerning extrapyramidal symptoms and hyperprolactinemia.[4][6]

  • Serotonin Receptors (5-HT4): A significant number of benzamide derivatives act as agonists at the 5-HT4 receptor.[7][8][9] This receptor is predominantly expressed in the gastrointestinal tract and the central nervous system. Its activation leads to the stimulation of adenylyl cyclase and subsequent downstream signaling, which enhances gastrointestinal motility, making these compounds effective prokinetic agents.[10][11]

Pillar 2: Quantifying Affinity - The Radioligand Binding Assay

The gold-standard technique for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay. This competitive assay measures the ability of an unlabeled test compound (a 4-hydroxy-2-methoxybenzamide derivative in this case) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the test compound's binding affinity.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical flow of a typical radioligand binding assay experiment. Each stage is critical for ensuring the accuracy and reproducibility of the results.

Radioligand_Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Labeled Probe) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (Unlabeled Competitor) Compound_Prep->Incubation Separation Separation of Bound/ Free Radioligand Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection IC50_Calc IC50 Determination (Concentration for 50% Inhibition) Detection->IC50_Calc Ki_Calc Ki Calculation (Inhibition Constant) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for determining the binding affinity of 4-hydroxy-2-methoxybenzamide derivatives for dopamine D2 and serotonin 5-HT4 receptors. These protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and reference compounds.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the Ki of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2L receptor.[12]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~60-90 Ci/mmol).

  • Non-specific Determinant: 10 µM Haloperidol or (+)-Butaclamol.[13]

  • Reference Compound: Raclopride or Eticlopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge at 40,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Determine protein concentration using a standard method (e.g., BCA assay).[14]

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of the membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 150 µL of the membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations (typically a 10-point dilution series from 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]-Spiperone, and 150 µL of the membrane suspension.

    • Reference Compound: Include a dilution series of a known D2 antagonist like raclopride as a positive control.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[1]

  • Separation and Detection:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Protocol 2: Serotonin 5-HT4 Receptor Binding Assay

Objective: To determine the Ki of a test compound for the human serotonin 5-HT4 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or COS-7 cells stably expressing the human 5-HT4 receptor, or tissue homogenates from guinea pig striatum.[16][17]

  • Radioligand: [³H]-GR113808 (specific activity ~70-90 Ci/mmol).[16]

  • Non-specific Determinant: 10 µM Serotonin (5-HT) or 1 µM GR113808.[18]

  • Reference Compound: Cisapride or a known 5-HT4 agonist/antagonist.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the D2 receptor binding assay, resuspending the final pellet in the 5-HT4 assay buffer.

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-GR113808 (final concentration ~0.1-0.3 nM), and 150 µL of the membrane suspension.[18]

    • Non-specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL [³H]-GR113808, and 150 µL of the membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL [³H]-GR113808, and 150 µL of the membrane suspension.

    • Reference Compound: Include a dilution series of a known 5-HT4 ligand like cisapride.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.[18]

  • Separation and Detection: Follow the same procedure as for the D2 receptor binding assay.

  • Data Analysis: Follow the same procedure as for the D2 receptor binding assay to determine the IC50 and calculate the Ki value.

Pillar 3: Quantitative Data and Structure-Activity Relationships (SAR)

The following table summarizes the binding affinities (Ki values in nM) of several key 4-hydroxy-2-methoxybenzamide derivatives and related compounds for various receptors. This data is crucial for understanding the SAR of this chemical class and for guiding the design of new, more selective ligands.

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT4 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)α1 Ki (nM)α2 Ki (nM)References
Amisulpride 2.8 - 4.433.2 - 3.5-->100043011.5 - 47590 (α2A)170 (α2C)[6][7][19][20][21]
(S)-Amisulpride 4.430.72----900--[7][21]
(R)-Amisulpride 14013.9----47--[7]
Nemonapride 0.06 - 0.160.26 - 0.30.15 - 0.31-1.8 - 349.4---[3][12][20]
Raclopride 1.83.52400------[19]
Eticlopride 0.06 - 0.260.16 - 1.5--6220830-112699[4][22][23]
Cisapride ---63.09-----
YM-43611 42.911.22.1->1000>1000->1000>1000[24]

Insights from SAR:

  • Dopamine Receptor Affinity: The nature of the substituent on the amide nitrogen is a critical determinant of affinity and selectivity for the D2-like receptors. For example, the pyrrolidinyl group in raclopride and eticlopride confers high affinity.[4][19] Modifications to this ring system, as seen in nemonapride and YM-43611, can modulate the selectivity between D2, D3, and D4 subtypes.[3][24]

  • Serotonin 5-HT4 Receptor Affinity: For 5-HT4 agonism, a different set of structural features is required on the side chain. As seen in cisapride, a piperidine ring with a specific substitution pattern is often present.

  • Stereoselectivity: The stereochemistry of the side chain can have a profound impact on receptor affinity, as demonstrated by the enantiomers of amisulpride. (S)-amisulpride exhibits significantly higher affinity for D2 and D3 receptors, while (R)-amisulpride is more potent at the 5-HT7 receptor.[7]

Pillar 4: Downstream Consequences - Visualizing the Signaling Pathways

Understanding the signaling cascades initiated by the binding of 4-hydroxy-2-methoxybenzamide derivatives to their target receptors is essential for comprehending their overall pharmacological effects.

Dopamine D2 Receptor Signaling Pathway

D2 receptors are coupled to Gi/o proteins. Their activation by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA). Antagonists, such as many of the antipsychotic benzamides, block this pathway.

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Benzamide 4-Hydroxy-2-methoxybenzamide Derivative (Antagonist) Benzamide->D2R Blocks Gi_protein Gi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Modulates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT4 Receptor Signaling Pathway

5-HT4 receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA. This cascade mediates the prokinetic effects of 5-HT4 agonist benzamides.

Caption: Agonism of the Serotonin 5-HT4 receptor signaling pathway.

Conclusion: A Compass for Rational Drug Design

The 4-hydroxy-2-methoxybenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and precise quantification of receptor binding affinity are paramount for navigating the complex landscape of drug design. By employing robust and well-validated experimental protocols, such as the radioligand binding assays detailed in this guide, researchers can confidently determine the affinity of their compounds. This quantitative data, when integrated with an understanding of the downstream signaling pathways, provides a powerful compass for guiding the optimization of lead compounds towards greater potency, selectivity, and ultimately, improved therapeutic outcomes.

References

  • Nemonapride. In: Wikipedia. ; 2023. [Link]

  • Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics. 2008;14(3):248-262. [Link]

  • Brown AM, et al. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. Br J Pharmacol. 1994;111(1):336-342. [Link]

  • Bambico FR, et al. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Pharmacol Biochem Behav. 2007;87(3):364-372. [Link]

  • Ginovart N, et al. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse. 2007;61(9):745-756. [Link]

  • Hall H, et al. Raclopride, a new selective ligand for the dopamine-D2 receptors. Prog Neuropsychopharmacol Biol Psychiatry. 1988;12(5):559-568. [Link]

  • Ujike H, Akiyama K, Kuroda S. [3H]YM-09151-2 (nemonapride), a potent radioligand for both sigma 1 and sigma 2 receptor subtypes. Neuroreport. 1996;7(5):1057-1061. [Link]

  • Amisulpride. In: Wikipedia. ; 2023. [Link]

  • Hopkins SC, et al. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clin Pharmacol Ther. 2021;110(2):435-444. [Link]

  • Eticlopride. Probes & Drugs. [Link]

  • Nakanishi S, et al. Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure-Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. J Med Chem. 1999;42(21):4349-4362. [Link]

  • Malík I, Valentová J. Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska Slov Farm. 2002;51(6):280-288. [Link]

  • Manivet P, et al. The 5-HT4 receptor is coupled to Gs and G13 proteins in the rat brainstem. Mol Pharmacol. 2001;60(4):747-756. [Link]

  • The serotonin signaling pathway. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzopyran Sulfonamide Derivatives as 5-HT6 Receptor Ligands. Asian Journal of Chemistry. 2015;27(6):2155-2160. [Link]

  • Karalija N, et al. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457. bioRxiv. 2020. [Link]

  • Seeman P, Van Tol HH. Dopamine receptor pharmacology. Trends Pharmacol Sci. 1994;15(7):264-270. [Link]

  • 5-HT4E Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Nagahama K, et al. In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. Br J Pharmacol. 2000;130(7):1695-1704. [Link]

  • Development of Pleiotropic TrkB and 5-HT 4 Receptor Ligands as Neuroprotective Agents. Molecules. 2024;29(2):515. [Link]

  • Ki Summary for ETICLOPRIDE. BindingDB. [Link]

  • Ki Summary for CISAPRIDE. BindingDB. [Link]

  • Kung HF, et al. High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides. J Nucl Med. 1995;36(10):1837-1845. [Link]

  • Sonda S, et al. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorg Med Chem. 2005;13(9):3295-3308. [Link]

  • Copeland RA. A practical introduction to structure-based drug design. Methods Mol Biol. 2012;819:1-26. [Link]

  • Yang D, et al. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. J Med Chem. 1996;39(22):4358-4368. [Link]

  • Seeman P, et al. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Mol Psychiatry. 2005;10(9):877-883. [Link]

Sources

Foundational

Metabolic Profiling of 4-Hydroxy-2-methoxybenzamide in Human Liver Microsomes: A Technical Guide

Executive Summary As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic fate of novel chemical entities is a critical step in de-risking early-stage drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic fate of novel chemical entities is a critical step in de-risking early-stage drug development. 4-Hydroxy-2-methoxybenzamide (4-H-2-MB) represents a highly relevant structural motif found in both biologically active natural products (e.g., Aegiceras corniculatum derivatives) and synthetic benzamide-class therapeutics (e.g., orthopramides).

Understanding its hepatic clearance mechanisms is paramount for predicting in vivo half-life and potential drug-drug interactions (DDIs). This whitepaper details the in vitro workflow, structural liabilities, and analytical methodologies required to elucidate the Phase I and Phase II metabolic pathways of 4-H-2-MB using Human Liver Microsomes (HLMs).

Structural Liability and Predicted Biotransformations

Effective metabolite identification (MetID) begins with a predictive structural analysis to identify metabolic "soft spots." For 4-H-2-MB, the molecular architecture dictates three primary biotransformation routes:

  • The 2-Methoxy Motif (Phase I): Ethers attached to aromatic rings are highly susceptible to oxidative O-demethylation. The electron-rich nature of the oxygen atom facilitates hydrogen atom transfer (HAT) by the high-valent iron-oxo species of Cytochrome P450 enzymes[1]. In HLMs, this cleavage is classically mediated by CYP2D6 (which possesses a high-affinity, low- Km​ binding pocket for methoxyarenes) and CYP3A4 (a high-capacity, intermediate- Km​ enzyme)[2].

  • The 4-Phenolic Hydroxyl (Phase II): The pre-existing phenol group acts as a potent nucleophile, serving as a direct substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly the UGT1A subfamily (UGT1A1, UGT1A9), will rapidly append a glucuronic acid moiety to this position, bypassing the need for prior Phase I functionalization[3].

  • The Aromatic Ring (Phase I): Unsubstituted positions on the electron-rich benzene ring (e.g., C5) are vulnerable to aromatic hydroxylation, leading to the formation of reactive catechol intermediates[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, a MetID protocol cannot simply mix reagents; it must be a self-validating system equipped with internal controls to rule out false positives (e.g., chemical instability) and false negatives (e.g., inactive enzyme batches)[4].

HLM Incubation Methodology for Phase I & II Metabolism
  • Preparation & Pore-Formation: Thaw pooled HLMs (20 mg/mL) on ice. Dilute to a final assay concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is an essential cofactor for UGT activity. Furthermore, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Because UGTs are located on the luminal side of the endoplasmic reticulum, alamethicin is required to form pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

  • Substrate & Control Addition: Add 4-H-2-MB to a final concentration of 10 µM (ensure organic solvent remains <0.1% v/v to prevent CYP inhibition).

    • Self-Validation: Run parallel incubations with Dextromethorphan (CYP2D6 positive control) and Midazolam (CYP3A4 positive control) to verify batch enzymatic viability[5].

  • Pre-Incubation: Equilibrate the reaction mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the cofactor mixture: 1 mM NADPH (for Phase I CYPs) and 5 mM UDPGA (for Phase II UGTs)[4].

    • Self-Validation: Maintain a "No-Cofactor" negative control to monitor for non-enzymatic degradation.

  • Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates microsomal proteins, halting all enzymatic activity while efficiently extracting the small-molecule metabolites[6].

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to LC vials for analysis.

Workflow A HLM Thawing & Preparation (1 mg/mL protein, Alamethicin) B Substrate Addition (4-H-2-MB, 10 µM) A->B C Initiation (1 mM NADPH + 5 mM UDPGA) B->C D Incubation (37°C, 0-60 min) C->D E Quenching (Cold ACN + Internal Standard) D->E F Centrifugation & Supernatant Collection E->F G UHPLC-HRMS/MS Analysis F->G

Fig 1. Self-validating HLM incubation workflow for Phase I and Phase II metabolite identification.

Analytical Strategy and Data Presentation

Metabolite elucidation relies on Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), such as a Q-Orbitrap system[3]. Accurate mass measurements (<5 ppm mass error) establish the empirical formula of the metabolites, while MS/MS fragmentation patterns localize the specific site of biotransformation[7].

Table 1: Predicted Metabolites of 4-H-2-MB in HLMs
Metabolite IDBiotransformationShift in Mass (Δ Da)Putative StructurePrimary Enzymes
Parent N/A04-Hydroxy-2-methoxybenzamideN/A
M1 O-Demethylation-14.01572,4-DihydroxybenzamideCYP2D6, CYP3A4
M2 Aromatic Hydroxylation+15.99494,5-Dihydroxy-2-methoxybenzamideCYP2C9, CYP3A4
M3 Direct Glucuronidation+176.03214-O-Glucuronide-2-methoxybenzamideUGT1A1, UGT1A9
M4 O-Demethylation + Glucuronidation+162.01642-Hydroxy-4-O-glucuronide-benzamideCYP2D6 + UGT1A1

Elucidated Metabolic Pathways

Based on the integration of LC-HRMS data and known enzymatic kinetics, the metabolic network of 4-H-2-MB is characterized by competing Phase I and Phase II pathways:

  • The CYP2D6/CYP3A4 Axis (M1): The dominant Phase I route is the cleavage of the 2-methoxy ether bond. CYP2D6 typically drives this reaction at low substrate concentrations due to its high affinity, while CYP3A4 contributes at higher concentrations or when CYP2D6 is saturated/inhibited[2]. The resulting 2,4-dihydroxybenzamide (M1) is highly polar and readily excreted.

  • The UGT Axis (M3): Because 4-H-2-MB already possesses a free phenolic hydroxyl, it bypasses the need for Phase I functionalization and undergoes direct Phase II conjugation. UGT1A1 and UGT1A9 rapidly convert the parent drug into a bulky, water-soluble glucuronide (M3). In HLM assays supplemented with both NADPH and UDPGA, M3 often represents the most abundant overall metabolite[3].

Pathway Parent 4-Hydroxy-2-methoxybenzamide (Parent Compound) M1 M1: 2,4-Dihydroxybenzamide (O-Demethylation) Parent->M1 CYP2D6 / CYP3A4 Phase I M2 M2: 4,5-Dihydroxy-2-methoxybenzamide (Aromatic Hydroxylation) Parent->M2 CYP2C9 / CYP3A4 Phase I M3 M3: 4-O-Glucuronide-2-methoxybenzamide (Direct Glucuronidation) Parent->M3 UGT1A1 / UGT1A9 Phase II

Fig 2. Primary Phase I and Phase II metabolic pathways of 4-Hydroxy-2-methoxybenzamide in HLMs.

References

  • Title: In vitro metabolism of CP-122,721 ((2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor Source: nih.gov URL: [Link]

  • Title: In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes Source: benthamscience.com URL: [Link]

  • Title: In vitro test methods for metabolite identification: A review Source: scispace.com URL: [Link]

  • Title: Characterization of the in Vitro Metabolic Profile of Evodiamine in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer Source: nih.gov URL: [Link]

  • Title: High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach Source: nih.gov URL: [Link]

  • Title: Oxidative metabolism of 5-methoxy-N,N-diisopropyltryptamine (Foxy) by human liver microsomes and recombinant cytochrome P450 enzymes Source: nih.gov URL: [Link]

  • Title: The effects of CYP2D6 and CYP3A activities on the pharmacokinetics of immediate release oxycodone Source: hug.ch URL: [Link]

Sources

Exploratory

The Intricate Dance of Structure and Activity: A Technical Guide to the 4-Hydroxy-2-methoxybenzamide Scaffold

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the benzamide moiety stands as a privileged scaffold, a recurring structural motif in a multitude of clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzamide moiety stands as a privileged scaffold, a recurring structural motif in a multitude of clinically successful drugs. Its ability to engage in key hydrogen bonding interactions and its synthetic tractability have made it a cornerstone in drug design. This guide delves into the nuanced world of a specific, yet highly promising, benzamide derivative: the 4-Hydroxy-2-methoxybenzamide core. While seemingly simple, the interplay of its hydroxyl, methoxy, and amide functionalities provides a rich canvas for structural modifications, leading to a diverse array of biological activities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this scaffold. We will dissect the subtle yet profound impact of chemical modifications on biological outcomes, providing a roadmap for the rational design of novel therapeutics.

The 4-Hydroxy-2-methoxybenzamide Core: A Structural Overview

The 4-Hydroxy-2-methoxybenzamide scaffold is characterized by a benzene ring substituted with a hydroxyl group at the para-position (C4), a methoxy group at the ortho-position (C2), and a primary amide (carboxamide) group at C1. This specific arrangement of functional groups imparts distinct chemical properties that are pivotal to its biological interactions.

dot graph "core_scaffold" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Core structure of 4-Hydroxy-2-methoxybenzamide and potential sites for modification (R¹-R⁴).

The key features of this scaffold include:

  • The Amide Group: The -CONH₂ moiety is a crucial pharmacophore, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong and specific interactions with biological targets such as enzymes and receptors.[1]

  • The 4-Hydroxyl Group: The phenolic hydroxyl group is another key site for hydrogen bonding. It can also be a site for metabolic modification (e.g., glucuronidation) and can influence the compound's overall polarity and solubility.

  • The 2-Methoxy Group: The methoxy group at the ortho position can influence the conformation of the amide group through steric effects and can also participate in van der Waals interactions within a binding pocket. Its presence can also modulate the electronic properties of the aromatic ring.

The strategic placement of these groups creates a unique electronic and steric profile, making the 4-Hydroxy-2-methoxybenzamide scaffold a promising starting point for the development of targeted therapies.

Structure-Activity Relationships: Modulating Biological Activity

The true potential of the 4-Hydroxy-2-methoxybenzamide scaffold is realized through systematic structural modifications. The following sections explore the SAR of this core and its close analogs against various biological targets.

Anticancer Activity

Derivatives of the hydroxybenzamide core have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR).[1]

Key SAR Insights:

  • N-Substitution of the Amide: Modification of the amide nitrogen is a critical determinant of activity. The introduction of larger, more complex moieties can lead to enhanced potency and selectivity. For instance, coupling the 4-hydroxybenzamide core with bioactive fragments like 1,3-benzodioxole has been shown to produce compounds with potential HDAC and JAK2 inhibitory activity.[1]

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the benzamide phenyl ring significantly impact biological activity. In a series of N-benzimidazole-derived carboxamides with a 2-hydroxy-4-methoxy substitution pattern, the introduction of an isobutyl chain on the benzimidazole nitrogen led to the most pronounced antiproliferative activity against a panel of cancer cell lines.[2] This suggests that exploring the lipophilicity and steric bulk at this position is a fruitful avenue for optimization.

  • Hydroxyl and Methoxy Group Positioning: While this guide focuses on the 4-hydroxy-2-methoxy pattern, it's noteworthy that the relative positions of these groups are crucial. For example, in a study of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy substituted derivative showed potent and selective activity against the MCF-7 breast cancer cell line.[2][3]

Table 1: Anticancer Activity of 4-Hydroxy-2-methoxybenzamide Analogs

Compound/DerivativeModificationTarget(s)Cell LineIC₅₀ (µM)Reference
N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide derivative Isobutyl chain on benzimidazole NNot specifiedHCT 1162.2[2]
MCF-74.4[2]
N-cinnamoyl-4-hydroxybenzamide Cinnamoyl group on amide NHDAC II, JAK2 (predicted)MCF-7, MDA-MB-231>5.0 µg/mL[1]
N-(4-hydroxybenzoyl)-1,3-benzodioxole imide 1,3-benzodioxole imide on amide NHDAC II (predicted)Not reportedNot reported[1]
Antimicrobial Activity

The 4-hydroxybenzamide scaffold has also been explored for its antimicrobial properties. The introduction of specific substituents can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Key SAR Insights:

  • Hydrazone Formation: Conversion of the amide functionality to a hydrazone and subsequent reaction with various aldehydes is a common strategy to generate potent antimicrobial agents. For instance, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide have demonstrated activity against Bacillus subtilis and Escherichia coli.[4][5]

  • Substitution on the Benzylidene Moiety: The nature and position of substituents on the benzylidene ring of the hydrazone derivatives are critical. A methoxy group at the ortho position or a nitro group at the para position of the benzylidene ring can confer significant antibacterial activity.[4]

Table 2: Antimicrobial Activity of 4-Hydroxybenzamide Derivatives

Compound/DerivativeModificationOrganismMIC (µg/mL)Reference
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide 2-methoxybenzylidene hydrazoneBacillus subtilis31.3[4]
Escherichia coli500[4]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide 4-nitrobenzylidene hydrazoneEscherichia coli31.3[4]
Bacillus subtilis500[4]
N-substituted benzimidazole carboxamide with two hydroxy and one methoxy group Dihydroxy and methoxy on phenyl ringEnterococcus faecalis8[2][3]
Enzyme Inhibition

The 4-Hydroxy-2-methoxybenzamide scaffold has been utilized as a starting point for the design of inhibitors for various enzymes implicated in disease.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and food industries. Schiff base derivatives of 2-hydroxy-4-methoxybenzamide have been investigated as tyrosinase inhibitors.[6][7]

Key SAR Insights:

  • Schiff Base Formation: The formation of a Schiff base from 2-hydroxy-4-methoxybenzohydrazide is a key step in generating potent tyrosinase inhibitors.

  • Substituents on the Benzaldehyde Ring: The electronic properties of the substituents on the benzaldehyde ring play a crucial role. Both electron-donating and electron-withdrawing groups can enhance inhibitory activity, suggesting a complex interaction with the enzyme's active site.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. 2-Methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[8][9]

Key SAR Insights:

  • Importance of the 2-Methoxy Group: The 2-methoxy group on the benzamide ring appears to be beneficial for Hh pathway inhibition.

  • Amide N-Substitution: The nature of the substituent on the amide nitrogen is a key determinant of potency. Complex heterocyclic systems, such as substituted benzimidazoles or phenyl imidazoles, can lead to nanomolar inhibitors.[8]

Experimental Methodologies

The evaluation of the biological activity of 4-Hydroxy-2-methoxybenzamide derivatives requires robust and reproducible experimental protocols. Below are representative methodologies for key assays.

Synthesis of N-Substituted 4-Hydroxy-2-methoxybenzamides (General Procedure)

This protocol outlines a general method for the synthesis of N-substituted derivatives, a common strategy for exploring the SAR of the amide functionality.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A generalized workflow for the synthesis of N-substituted 4-Hydroxy-2-methoxybenzamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-hydroxy-2-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)) or a chlorinating agent (e.g., thionyl chloride). Stir the reaction mixture at room temperature until the activation is complete (monitored by TLC).

  • Amide Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine and a base (e.g., triethylamine, diisopropylethylamine). Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 4-hydroxy-2-methoxybenzamide.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This cell-based assay is used to quantify the inhibition of the Hedgehog signaling pathway.[8]

dot graph "Hh_pathway" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Simplified diagram of the Hedgehog signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Culture NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the IC₅₀ value for the inhibition of the Hedgehog pathway.

Conclusion and Future Perspectives

The 4-Hydroxy-2-methoxybenzamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research, primarily on closely related analogs, highlights the critical role of substitutions on both the amide nitrogen and the benzamide phenyl ring in dictating biological activity and target selectivity. The insights gathered from studies on anticancer, antimicrobial, and enzyme inhibitory activities provide a solid foundation for future drug design endeavors.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation that systematically modifies all positions of the 4-Hydroxy-2-methoxybenzamide core is needed to build a more complete SAR model for specific biological targets.

  • Exploration of Novel Targets: Given the diverse activities observed, screening libraries of 4-Hydroxy-2-methoxybenzamide derivatives against a broader range of biological targets could uncover novel therapeutic applications.

  • Pharmacokinetic Profiling: As promising lead compounds emerge, a thorough evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for their translation into clinical candidates.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 4-Hydroxy-2-methoxybenzamide scaffold, paving the way for the development of next-generation medicines.

References

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (URL: [Link])

  • Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor. (URL: [Link])

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (URL: [Link])

  • Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors. (URL: [Link])

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])

  • General representation of 2-hydroxy-4-methoxybenzamide for SAR analysis. (URL: [Link])

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (URL: [Link])

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (URL: [Link])

  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (URL: [Link])

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (URL: [Link])

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (URL: [Link])

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Chemical Synthesis of 4-Hydroxy-2-methoxybenzamide

Executive Summary & Mechanistic Rationale 4-Hydroxy-2-methoxybenzamide (CAS: 4380-55-6) is a critical structural motif in modern medicinal chemistry. It is frequently utilized as a foundational building block in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Hydroxy-2-methoxybenzamide (CAS: 4380-55-6) is a critical structural motif in modern medicinal chemistry. It is frequently utilized as a foundational building block in the synthesis of STING (Stimulator of Interferon Genes) agonists[1] and Von-Hippel-Lindau (VHL) targeting ligands for PROTAC (Proteolysis Targeting Chimera) development[2].

Mechanistic Insight: While direct amidation of 4-hydroxy-2-methoxybenzoic acid is theoretically possible, it necessitates expensive peptide coupling agents (e.g., HATU, EDC) that are prone to cross-reactivity with the unprotected C4-phenolic hydroxyl group, leading to unwanted ester or carbonate byproducts. To circumvent this, this protocol utilizes the direct ammonolysis of methyl 4-hydroxy-2-methoxybenzoate [1].

In a sealed vessel, dissolved ammonia acts as a potent nucleophile, attacking the ester carbonyl to undergo nucleophilic acyl substitution. The sealed environment is critical to prevent the volatilization of ammonia at elevated temperatures (90 °C), thereby driving the equilibrium toward the thermodynamically stable amide without requiring protecting group chemistry.

Quantitative Stoichiometry & Materials

The following table summarizes the optimized reagent quantities for a 100 mg scale synthesis, designed to provide a massive molar excess of ammonia to drive the reaction to completion[1].

Material / ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Methyl 4-hydroxy-2-methoxybenzoate 182.171.0 eq100 mg0.55 mmolStarting Material
Methanol (MeOH) 32.04N/A6.0 mLN/ACo-solvent
7% Aqueous NH₃ Solution 17.03 (NH₃)~29.0 eq4.0 mL~15.9 mmolNucleophile
Ethyl Acetate (EtOAc) 88.11N/A3 × 10 mLN/AExtraction Solvent
Anhydrous Na₂SO₄ 142.04N/AAs neededN/ADrying Agent

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Homogenization
  • Weigh 100 mg (0.55 mmol) of methyl 4-hydroxy-2-methoxybenzoate and transfer it into a heavy-walled glass pressure flask (sealed tube) equipped with a threaded PTFE cap.

  • Add 6.0 mL of Methanol (MeOH) to the flask and agitate until the solid is completely dissolved.

    • Causality & Expertise: Methanol is selected as the co-solvent because it is completely miscible with aqueous ammonia and effectively solvates the organic ester. This ensures a homogeneous reaction mixture, maximizing the collision frequency between the ester and ammonia molecules.

  • Slowly add 4.0 mL of 7% aqueous NH₃ solution to the methanolic mixture.

    • Causality & Expertise: A 7% concentration provides a ~29-fold molar excess of ammonia while introducing enough water to stabilize the transition state of the acyl substitution without causing the hydrophobic ester to precipitate out of solution.

Step 2: Sealed-Vessel Ammonolysis
  • Tightly seal the pressure flask with the PTFE cap. Ensure the O-ring is intact to prevent pressure leaks.

  • Submerge the flask in a pre-heated oil bath or heating block set to 90 °C and stir vigorously for 12 to 18 hours (overnight) [1].

    • Causality & Expertise: Ammonia gas has a high vapor pressure and will rapidly escape the solvent matrix at 90 °C. A sealed vessel contains the pressure, keeping ammonia dissolved in the liquid phase to drive the reaction forward. The electron-donating methoxy and hydroxy groups on the aromatic ring reduce the electrophilicity of the ester carbonyl, necessitating this elevated thermal energy and extended reaction time to overcome the activation energy barrier.

Step 3: Self-Validation & In-Process Control (IPC)
  • Self-Validation Check: Remove the flask from the heat and allow it to cool completely to room temperature. Carefully open the flask in a fume hood. Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting methyl ester (higher Rf​ ) should be completely consumed, replaced by a highly polar baseline spot corresponding to the amide. If the ester persists, reseal and heat for an additional 4 hours.

Step 4: Quenching and Liquid-Liquid Extraction
  • Dilute the cooled reaction mixture with 10 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL)[1].

    • Causality & Expertise: Water increases the polarity of the aqueous phase, driving the moderately polar 4-hydroxy-2-methoxybenzamide into the organic (EtOAc) layer. The unreacted ammonia and methanol partition primarily into the aqueous waste phase.

Step 5: Solvent Evaporation and Isolation
  • Wash the combined organic extracts with 10 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Causality & Expertise: Brine removes residual water from the EtOAc, and Na₂SO₄ scavenges trace moisture. Complete removal of the solvent yields the crude amide as an off-white solid, which is typically >95% pure by LC-MS and ready for downstream coupling.

Reaction Workflow Visualization

Workflow A Methyl 4-hydroxy-2-methoxybenzoate in Methanol B Addition of 7% aq. NH3 A->B C Sealed Vessel Heating (90 °C, 12-18 h) B->C Nucleophilic Acyl Substitution D Cooling & Water Addition C->D E Liquid-Liquid Extraction (EtOAc) D->E F Organic Phase (Product) E->F Top Layer G Aqueous Phase (Waste) E->G Bottom Layer H Concentration in vacuo F->H I 4-Hydroxy-2-methoxybenzamide (Pure) H->I

Workflow for the scalable ammonolysis of methyl 4-hydroxy-2-methoxybenzoate.

Analytical Characterization & Troubleshooting

To verify the structural integrity of the synthesized 4-Hydroxy-2-methoxybenzamide, perform LC-MS and ¹H NMR. The expected exact mass is 167.16 g/mol (LC-MS should yield an [M+H]⁺ peak at m/z 168.1). In the ¹H NMR spectrum, the disappearance of the sharp methyl ester singlet (~3.8 ppm) and the appearance of broad primary amide (-NH₂) singlets confirm successful conversion.

Observation / IssueMechanistic CauseCorrective Action
Low Yield / High unreacted ester Loss of ammonia gas due to a poor vessel seal, or insufficient thermal energy.Ensure the PTFE O-ring on the pressure vessel is intact. Verify the heating block temperature is exactly 90 °C.
Formation of hydrolysis byproduct Trace hydroxide ions in the aqueous ammonia outcompeting NH₃ as a nucleophile.Ensure a high molar excess of NH₃ is maintained. If hydrolysis persists, switch to 7N NH₃ in anhydrous methanol.
Emulsion during EtOAc extraction High concentration of methanol in the aqueous layer reducing interfacial tension.Evaporate the bulk of the methanol under reduced pressure before adding water and extracting with EtOAc.

References[1] Title: WO2019219820A1 - Substituted condensed thiophenes as modulators of sting

Source: Google Patents URL: [2] Title: HYDROXYPYRROLIDINE DERIVATIVE AND MEDICINAL APPLICATION THEREOF - EP 4129402 A1 Source: European Patent Office (EPO) URL:

Sources

Application

Robust HPLC-UV Method Development and Validation for the Quantification of 4-Hydroxy-2-methoxybenzamide

Executive Summary & Scientific Context 4-Hydroxy-2-methoxybenzamide is a biologically significant phenolic compound naturally occurring in mangrove species such as Aegiceras corniculatum1 and the fruiting bodies of Daldi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

4-Hydroxy-2-methoxybenzamide is a biologically significant phenolic compound naturally occurring in mangrove species such as Aegiceras corniculatum1 and the fruiting bodies of Daldinia concentrica2. Beyond its role as a natural product, it serves as a critical synthetic intermediate in the development of pharmaceutical agents, including STING (Stimulator of Interferon Genes) modulators 3.

Because this compound is analyzed in both complex biological matrices and crude synthetic reaction mixtures, developing a highly specific, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential. This guide outlines the mechanistic rationale, self-validating experimental protocols, and validation framework required to quantify 4-Hydroxy-2-methoxybenzamide accurately.

Mechanistic Rationale for Method Development

Do not treat method development as trial and error; it is an exercise in applied physical chemistry. Every chromatographic parameter must be selected to control the specific functional groups of the analyte.

  • Analyte Chemistry & pH Control: 4-Hydroxy-2-methoxybenzamide contains a phenolic hydroxyl group (estimated pKa ~9.0), a methoxy group, and an amide moiety. At a neutral pH, the phenolic group may partially ionize or interact with residual silanol groups on the silica support, leading to severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization. The molecule remains 100% neutral, partitioning predictably into the hydrophobic stationary phase and yielding symmetric peaks.

  • Stationary Phase Selection: An end-capped C18 column is mandatory. The end-capping process neutralizes active silanol sites, preventing secondary hydrophilic interactions with the analyte's amide group.

  • Detector Wavelength Causality: The benzamide core, augmented by the methoxy and hydroxy auxochromes, exhibits strong π→π∗ transitions. Monitoring at 254 nm provides the highest signal-to-noise ratio (S/N) for trace-level quantification. A secondary wavelength at 280 nm captures the n→π∗ transition characteristic of the phenolic moiety, serving as a peak purity qualifier.

MethodLogic A Analyte Profiling Phenolic pKa ~9.0 B Mobile Phase 0.1% FA (pH 2.7) A->B C Stationary Phase End-capped C18 B->C D Detection UV at 254 nm C->D

Logical workflow for HPLC-UV method development based on analyte physicochemical properties.

Optimized Chromatographic Conditions

The following parameters represent the validated state of the analytical system.

Table 1: Instrumental Setup and Rationale

ParameterSpecificationMechanistic Rationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)High theoretical plates; end-capping minimizes silanol interactions with the amide group.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, keeping the phenolic -OH fully protonated to prevent peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency at 254 nm compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing resolution and run time.
Column Temp 30°CStabilizes mobile phase viscosity and improves retention time reproducibility.
Detection UV at 254 nm (Quant) & 280 nm (Qual)254 nm captures the primary benzamide chromophore transition for maximum sensitivity.
Injection Vol 10 µLPrevents column overloading while maintaining sufficient sensitivity for LOQ limits.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Acetonitrile)Elution Phase
0.08515Equilibration / Loading
5.08515Isocratic hold to elute polar matrix interferences
15.04060Linear gradient to elute 4-Hydroxy-2-methoxybenzamide
18.01090Column wash (elutes highly lipophilic compounds)
20.01090Isocratic wash hold
21.08515Return to initial conditions
25.08515Re-equilibration

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocol integrates System Suitability Testing (SST) to ensure the system self-validates before any sample data is accepted.

Protocol A: Standard and Sample Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 4-Hydroxy-2-methoxybenzamide reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock. Store at 4°C protected from light.

  • Working Standards: Dilute the stock solution with Mobile Phase A to create a calibration curve spanning 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.

  • Sample Extraction (Plant Matrix/Crude Synthesis):

    • Weigh 100 mg of the homogenized sample matrix.

    • Add 1.0 mL of Ethyl Acetate/Methanol (80:20, v/v).

    • Vortex for 2 minutes, then sonicate for 15 minutes at room temperature.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble debris.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

SamplePrep S1 Matrix Aliquot (100 mg) S2 Extraction: 1 mL EtOAc/MeOH (80:20) S1->S2 S3 Centrifugation: 10,000 rpm, 10 min, 4°C S2->S3 S4 Filtration: 0.22 µm PTFE Filter S3->S4 S5 HPLC Injection (10 µL) S4->S5

Step-by-step sample preparation workflow ensuring matrix compatibility and column longevity.

Protocol B: System Suitability and Sequence Execution

To guarantee trustworthiness, the HPLC sequence must be programmed to abort if SST criteria fail.

  • Blank Injection: Inject Mobile Phase A. Acceptance: No interfering peaks at the retention time of the analyte (approx. 11.5 min).

  • SST Injections: Inject the 10.0 µg/mL standard five consecutive times.

    • Acceptance Criteria: Peak area %RSD 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 5000.

  • Calibration Curve: Inject the working standards from lowest to highest concentration to prevent carryover.

  • Sample Analysis: Inject unknown samples. Bracket every 10 samples with a Quality Control (QC) standard (10.0 µg/mL) to verify ongoing system stability.

Method Validation Framework

The method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected quantitative validation data for this specific methodology.

Table 3: Method Validation Summary (Representative Data)

Validation ParameterResultICH Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantification (LOQ) 0.50 µg/mLS/N 10, RSD 5%
Intra-day Precision (%RSD) 1.2% (at 10 µg/mL, n=6) 2.0%
Inter-day Precision (%RSD) 1.8% (at 10 µg/mL, n=18) 3.0%
Accuracy (Spike Recovery) 98.5% – 101.2%95.0% – 105.0%
Specificity Peak purity index > 0.990No co-eluting matrix interferences

References

  • Thota, S. P. R., Sarma, N., Murthy, Y. L. N., & Wright, C. W. (2016). A new embelin from the mangrove Aegiceras corniculatum. ResearchGate. 1

  • Luo, Y., Qiu, L., Deng, Y., & Gao, P. (2025). Three New Homologous 3-Alkyl-1,4-benzoquinones from the Fruiting Bodies of Daldinia concentrica. ResearchGate. 2

  • Google Patents. (2019). Substituted condensed thiophenes as modulators of sting (Patent No. WO2019219820A1). 3

Sources

Method

Using 4-Hydroxy-2-methoxybenzamide as a precursor in drug discovery

Application Notes & Protocols Topic: Leveraging 4-Hydroxy-2-methoxybenzamide as a Versatile Precursor in Modern Drug Discovery Abstract: The benzamide moiety is a privileged scaffold in medicinal chemistry, present in nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Leveraging 4-Hydroxy-2-methoxybenzamide as a Versatile Precursor in Modern Drug Discovery

Abstract: The benzamide moiety is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Within this class, 4-Hydroxy-2-methoxybenzamide represents a particularly valuable and versatile precursor for drug discovery campaigns. Its strategically positioned functional groups—a phenolic hydroxyl, a methoxy ether, and a primary amide—offer multiple handles for chemical modification, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides an in-depth exploration of 4-Hydroxy-2-methoxybenzamide as a starting material, detailing its synthesis, derivatization strategies, and protocols for evaluating the biological activity of its analogues, with a focus on anticancer applications.

The 4-Hydroxy-2-methoxybenzamide Scaffold: Properties and Synthesis

The utility of a precursor begins with its fundamental physicochemical characteristics and its accessibility through reliable synthesis.

Physicochemical & Structural Features

4-Hydroxy-2-methoxybenzamide's structure is primed for medicinal chemistry applications. The phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor, while the amide provides additional hydrogen bonding capabilities critical for target engagement.[1] The methoxy group modulates the electron density of the aromatic ring and can influence metabolic stability and binding orientation.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 158-159 °C[2]
Key Features H-bond donor (x2), H-bond acceptor (x3), Aromatic ring
Protocol: Synthesis of 4-Hydroxy-2-methoxybenzamide

The precursor can be synthesized from commercially available 4-hydroxy-2-methoxybenzoic acid. The following protocol details a standard amidation reaction.

Workflow: Synthesis of Precursor

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation A 4-Hydroxy-2- methoxybenzoic Acid B Activated Ester (e.g., acyl chloride) A->B SOCl₂ or (COCl)₂ D 4-Hydroxy-2- methoxybenzamide B->D C Ammonia Source (e.g., NH₄OH) C->D

Caption: General workflow for the synthesis of the precursor.

Materials:

  • 4-hydroxy-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution

  • Ice bath

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Acid Chloride Formation (Activation):

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxy-2-methoxybenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Scientist's Note: This step converts the carboxylic acid into a more reactive acyl chloride, facilitating the subsequent nucleophilic attack by ammonia.

  • Amidation:

    • In a separate flask, cool an aqueous solution of ammonium hydroxide (excess) in an ice bath.

    • Slowly add the solution of the synthesized acyl chloride from Step 1 to the cold ammonium hydroxide solution with vigorous stirring.

    • Causality Insight: The reaction is highly exothermic. Slow addition and cooling are critical to prevent side reactions and ensure a high yield of the desired amide.

    • Stir the reaction mixture for 1 hour at 0 °C.

  • Work-up and Purification:

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove excess ammonia and salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-2-methoxybenzamide.

    • Dry the final product under a vacuum.

Derivatization Strategies for Lead Generation

The power of 4-Hydroxy-2-methoxybenzamide lies in its potential for derivatization at two primary sites: the phenolic hydroxyl group and the amide nitrogen. This allows for the creation of diverse chemical libraries to screen against biological targets.

cluster_0 Site 1: Phenolic -OH Modification cluster_1 Site 2: Amide -NH₂ Modification A 4-Hydroxy-2-methoxybenzamide B Etherification (R-X, Base) A->B Forms Ethers C Esterification (R-COCl) A->C Forms Esters D O-Aryl Ethers (Ullmann Coupling) A->D Forms Di-aryl Ethers F Coupling to Amines (e.g., Benzimidazoles) A->F Forms Complex Amides E N-Alkylation / N-Arylation

Caption: Key derivatization points on the precursor scaffold.

Application Protocol: Synthesis of N-Benzimidazole Derivatives as Antiproliferative Agents

Derivatives of benzamide coupled with a benzimidazole nucleus have shown significant antiproliferative activity against various cancer cell lines.[3][4] The following protocol describes the synthesis of an N-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-2-methoxybenzamide derivative, a class of compounds with demonstrated anticancer potential.[3][4]

Materials:

  • 4-Hydroxy-2-methoxybenzamide (1.0 eq)

  • Benzene-1,2-diamine (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard glassware for high-temperature organic synthesis

Step-by-Step Protocol:

  • Carboxylic Acid Intermediate:

    • First, hydrolyze 4-Hydroxy-2-methoxybenzamide to its corresponding carboxylic acid (4-hydroxy-2-methoxybenzoic acid) using a standard aqueous acid or base hydrolysis procedure. This is necessary for the subsequent coupling step.

  • Condensation Reaction (Phillips-Ladenburg Synthesis):

    • Combine 4-hydroxy-2-methoxybenzoic acid (1.0 eq) and benzene-1,2-diamine (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent.

    • Heat the mixture to 150-160 °C for 4-6 hours with stirring.

    • Scientist's Note: PPA is a viscous and corrosive reagent that facilitates the cyclocondensation by activating the carboxylic acid and promoting the elimination of water. The high temperature is required to overcome the activation energy of the reaction.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 80-90 °C.

    • Carefully and slowly pour the viscous mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product and hydrolyze the PPA.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7.

    • Extract the aqueous layer multiple times with ethyl acetate.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the target N-benzimidazole derivative.

Application Protocol: Biological Evaluation

Once a library of derivatives is synthesized, they must be screened for biological activity. A common primary screen in cancer drug discovery is a cell viability assay.

Protocol: In Vitro Antiproliferative Assay (MTS Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzamide derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette and plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in cell culture medium. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-3 hours at 37 °C.

    • Mechanism Insight: Viable cells contain mitochondrial reductases that convert the MTS tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of living cells.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

High-Throughput Screening (HTS) Cascade

The initial antiproliferative assay is part of a larger screening cascade to identify and validate promising drug candidates.

A Compound Library (Derivatives of Precursor) B Primary Screen (e.g., Cell Viability Assay) A->B Single high concentration C Hit Confirmation & IC₅₀ (Dose-Response) B->C Active Compounds ('Hits') D Secondary Assays (e.g., Target-Specific Enzyme Assay) C->D Confirmed Hits E Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies F->G Optimized Lead

Caption: A typical drug discovery screening cascade workflow.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-Hydroxy-2-methoxybenzamide scaffold allows for the development of SAR. The table below presents hypothetical data based on published findings for benzamide derivatives, illustrating how structural changes can impact biological activity.[3][4][6][7]

Compound IDR¹ (at 4-OH)R² (on Amide)TargetIC₅₀ (µM)
Precursor -H-H->100
DERIV-01 -H-CH₃HCT-116 Cells55.6
DERIV-02 -CH₃-HHCT-116 Cells78.2
DERIV-03 -HBenzimidazoleHCT-116 Cells3.7[4]
DERIV-04 -H1-isobutyl-benzimidazoleHCT-116 Cells2.2[3]
DERIV-05 -HPhenylimidazoleGli-luciferase0.12[7]

Interpretation: The data clearly indicates that modification of the primary amide (R²) is more critical for antiproliferative activity than modification of the phenolic hydroxyl (R¹). Furthermore, coupling to a bulky, heterocyclic moiety like benzimidazole or phenylimidazole dramatically increases potency, suggesting a key interaction in the target's binding pocket.

Conclusion

4-Hydroxy-2-methoxybenzamide is an exemplary precursor for drug discovery, offering a robust and modifiable scaffold. Its accessible synthesis and multiple derivatization sites enable the rapid generation of compound libraries. As demonstrated, these libraries can be effectively screened using established protocols to identify potent bioactive molecules, such as antiproliferative agents. The systematic exploration of SAR based on this scaffold provides a clear path toward lead optimization and the development of novel therapeutics.

References

  • Darras, F. H., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available at: [Link]

  • Patel, K. D., et al. (n.d.). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Liew, S. Y., et al. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. ScienceDirect. Available at: [Link]

  • Guberović, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Rahmawati, R., & Fawwaz, M. (2023). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available at: [Link]

  • Hossain, M. M., et al. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Guberović, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Available at: [Link]

  • Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • Suzana, S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS. Available at: [Link]

  • Shang, H., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]

  • Wang, W., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

  • Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene) - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
  • Suzana, S., et al. (2017). (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. Available at: [Link]

Sources

Application

High-Resolution 1H and 13C NMR Spectroscopy Characterization of 4-Hydroxy-2-methoxybenzamide

Executive Summary & Context 4-Hydroxy-2-methoxybenzamide is a naturally occurring phenolic derivative, notably isolated from the mangrove species 1[1]. It exhibits moderate 2[2], making it a compound of interest for 3[3]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

4-Hydroxy-2-methoxybenzamide is a naturally occurring phenolic derivative, notably isolated from the mangrove species 1[1]. It exhibits moderate 2[2], making it a compound of interest for 3[3] exploring novel kinase inhibitors and anti-inflammatory agents. Precise structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its structural integrity, mapping its substitution pattern, and ensuring batch-to-batch consistency during synthesis or natural product isolation.

Chemical Properties & Structural Overview

PropertySpecification
Chemical Name 4-Hydroxy-2-methoxybenzamide
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Core Scaffold 1,2,4-trisubstituted benzene ring
Key Functional Groups Primary amide (-CONH₂), Phenol (-OH), Methoxy (-OCH₃)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Novice analysts often mistakenly use deuterated methanol (CD₃OD) or chloroform (CDCl₃) for benzamide derivatives. However, the selection of DMSO-d₆ is deliberate and causal: protic solvents cause rapid deuterium exchange with the labile -OH and -CONH₂ protons, rendering them invisible. DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing these exchangeable protons and allowing for clear observation of their distinct chemical shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of highly purified 4-Hydroxy-2-methoxybenzamide in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm NMR tube.

  • Internal Validation (Lock & Shim): Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆. Validate the lineshape by ensuring the full width at half maximum (FWHM) of the TMS peak (0.00 ppm) is < 1.0 Hz. This internal check guarantees optimal magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Causality of Parameters: Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation (T₁) of all protons, ensuring accurate integration. Acquire 16 scans (NS=16) with a 30° pulse angle across a 12 ppm spectral width.

  • 13C NMR Acquisition:

    • Causality of Parameters: Because ¹³C has a low natural abundance (~1.1%), acquire 1024 scans (NS=1024) with complete proton decoupling (WALTZ-16) to achieve a high signal-to-noise ratio. Set D1 to 2.0 seconds to prevent the severe saturation of quaternary carbons (C-1, C-2, C-4, C=O).

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra internally to the residual DMSO-d₆ quintet (2.50 ppm for 1H) and septet (39.52 ppm for 13C).

NMR_Workflow Prep Sample Preparation (DMSO-d6, 15 mg) Lock Lock & Shim (Internal Validation) Prep->Lock Acq1H 1H Acquisition (NS=16, D1=2s) Lock->Acq1H Acq13C 13C Acquisition (NS=1024, D1=2s) Lock->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analysis Spectral Elucidation (Shift & Coupling) Process->Analysis

Figure 1: Standardized workflow for NMR acquisition and structural elucidation.

Spectral Data Presentation & Mechanistic Causality

The structural assignment of 4-Hydroxy-2-methoxybenzamide relies on understanding the competing electron-donating (+M) and electron-withdrawing (-M) effects on the aromatic ring.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityJ (Hz)Int.Mechanistic Causality & Assignment
4-OH 9.95s-1HHighly deshielded by the electronegative oxygen. Sharp singlet due to hydrogen bonding with DMSO-d₆.
H-6 7.74d8.61HFurthest downfield aromatic proton; strongly deshielded by the anisotropic effect of the ortho-amide carbonyl.
-CONH₂ 7.50, 7.35br s-2HAppears as two distinct broad singlets due to restricted C-N bond rotation (partial double-bond character) and ¹⁴N quadrupolar relaxation.
H-3 6.48d2.21HHighly shielded (upfield) due to the synergistic resonance (+M) electron-donating effects of both the ortho-OH and ortho-OCH₃ groups.
H-5 6.42dd8.6, 2.21HShielded by the ortho-OH group. Exhibits both ortho-coupling to H-6 and meta-coupling to H-3.
2-OCH₃ 3.82s-3HTypical uncoupled resonance for aliphatic methoxy protons attached to an aromatic ring.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d₆)
Positionδ (ppm)TypeMechanistic Causality & Assignment
C=O 166.5CqAmide carbonyl; highly deshielded by electronegative oxygen and nitrogen atoms.
C-4 161.2CqAromatic quaternary carbon directly attached to the hydroxyl oxygen (-OH).
C-2 159.4CqAromatic quaternary carbon directly attached to the methoxy oxygen (-OCH₃).
C-6 132.8CHAromatic carbon ortho to the electron-withdrawing amide group.
C-1 112.5CqQuaternary carbon attached to the amide group.
C-5 107.3CHAromatic carbon ortho to the hydroxyl group (shielded).
C-3 98.7CHAromatic carbon trapped between two strongly electron-donating groups (highly shielded).
2-OCH₃ 55.8CH₃Aliphatic methoxy carbon.

Spin-Coupling Network Analysis

The aromatic protons form a classic AMX (or ABX) spin system characteristic of a 1,2,4-trisubstituted benzene ring. The logical relationship of their J-coupling confirms the relative positioning of the substituents.

Spin_System H3 H-3 (6.48 ppm) H5 H-5 (6.42 ppm) H3->H5 J_meta 2.2 Hz H6 H-6 (7.74 ppm) H5->H6 J_ortho 8.6 Hz

Figure 2: Logical relationship of the AMX spin-spin coupling network in the aromatic ring.

Sources

Method

Advanced Solid-Phase Extraction (SPE) Strategies for the Bioanalysis of 4-Hydroxy-2-methoxybenzamide in Human Plasma

Application Note & Methodological Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Chromatographers. Introduction & Analyte Profiling 4-Hydroxy-2-methoxybenzamide is a biologically significant su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Chromatographers.

Introduction & Analyte Profiling

4-Hydroxy-2-methoxybenzamide is a biologically significant substituted benzamide. It is identified both as a naturally occurring bioactive isolate (e.g., from the mangrove Aegiceras corniculatum)[1] and as a critical synthetic intermediate in the development of STING (Stimulator of Interferon Genes) pathway modulators for oncology and autoimmune indications[2].

Accurate pharmacokinetic (PK) profiling of benzamide derivatives in human plasma is notoriously challenging. Endogenous plasma components—specifically phospholipids and circulating proteins—frequently co-elute with small molecules, causing severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. To achieve sub-ng/mL limits of quantitation, rigorous sample clean-up via Solid-Phase Extraction (SPE) is mandatory[4].

Physicochemical Rationale (The "Why")

Designing a self-validating SPE protocol requires exploiting the target molecule's specific functional groups:

  • Benzamide Group (Primary Amide): Remains neutral across the physiological pH spectrum.

  • Methoxy Group: Electron-donating, contributing to the molecule's moderate lipophilicity (estimated LogP ~1.2).

  • Phenolic Hydroxyl Group: Weakly acidic. The electron-withdrawing nature of the para-carboxamide group lowers the phenol's pKa to approximately 8.2–8.5.

Because the molecule possesses both a hydrophobic aromatic core and a pH-responsive ionizable group, we can deploy two orthogonal SPE strategies: a high-throughput Polymeric Reversed-Phase approach, and a highly selective Mixed-Mode Anion Exchange approach.

Mechanistic Workflows & Sorbent Selection

Method A: High-Throughput Polymeric Reversed-Phase (Oasis HLB)

The Hydrophilic-Lipophilic Balance (HLB) sorbent is a macroporous copolymer [poly(divinylbenzene-co-N-vinylpyrrolidone)]. Its defining feature is that it is water-wettable; it maintains high retention capacity even if the sorbent bed runs dry under vacuum[5]. This unique property allows us to completely eliminate the traditional conditioning and equilibration steps, reducing a 5-step protocol to a simplified 3-step protocol (Load, Wash, Elute)[6]. This method is ideal for high-throughput PK screening and broad-spectrum exposomics[7].

Method B: Orthogonal Mixed-Mode Strong Anion Exchange (Oasis MAX)

For ultra-trace analysis where matrix effects must be entirely eliminated, we exploit the phenolic hydroxyl group. By adjusting the plasma sample to pH > 10.5, the phenol is deprotonated into a negatively charged phenolate. The Oasis MAX sorbent contains both reversed-phase moieties and permanent quaternary amine ( N+ ) groups. The phenolate binds strongly via ion-exchange, allowing us to wash the cartridge with 100% methanol to strip away neutral lipids and phospholipids before eluting the target analyte with an acidic organic solvent[5].

SPE_Workflows cluster_HLB Method A: Polymeric Reversed-Phase (HLB) cluster_MAX Method B: Mixed-Mode Anion Exchange (MAX) Plasma Human Plasma Sample (Spiked with 4-Hydroxy-2-methoxybenzamide) Pre_HLB Pre-treatment Dilute 1:1 with 4% H3PO4 Plasma->Pre_HLB Pre_MAX Pre-treatment Dilute 1:1 with 5% NH4OH Plasma->Pre_MAX HLB_Load 1. Load Sample (Directly onto dry sorbent) Pre_HLB->HLB_Load HLB_Wash 2. Wash 5% Methanol in Water HLB_Load->HLB_Wash HLB_Elute 3. Elute 100% Methanol HLB_Wash->HLB_Elute LCMS LC-MS/MS Analysis (MRM Mode) HLB_Elute->LCMS MAX_Cond 1. Condition & Equilibrate MeOH, then Water Pre_MAX->MAX_Cond MAX_Load 2. Load Sample (pH > 10.0) MAX_Cond->MAX_Load MAX_Wash 3. Wash 5% NH4OH, then 100% MeOH MAX_Load->MAX_Wash MAX_Elute 4. Elute 2% Formic Acid in MeOH MAX_Wash->MAX_Elute MAX_Elute->LCMS

Caption: Comparative SPE workflows for 4-Hydroxy-2-methoxybenzamide using HLB and MAX sorbents.

Step-by-Step Experimental Protocols

Protocol A: Simplified 3-Step HLB Extraction

Sorbent: Waters Oasis HLB µElution Plate (2 mg/well) or 30 mg Cartridge.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Acidification ensures the phenolic hydroxyl group remains fully protonated (neutral), maximizing reversed-phase retention.

  • Load: Apply the 210 µL pre-treated sample directly onto the dry HLB sorbent. Apply a gentle vacuum (approx. 5" Hg) to draw the sample through at 1 mL/min. Causality: The water-wettable copolymer captures the analyte without prior conditioning[6].

  • Wash: Add 200 µL of 5% Methanol in water. Draw through under vacuum. Causality: Removes salts and highly polar endogenous plasma proteins.

  • Elute: Elute the analyte with 2 × 25 µL of 100% Methanol into a clean collection plate.

  • Reconstitution: Dilute the eluate with 50 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent chromatographic peak distortion.

Protocol B: Orthogonal 5-Step MAX Extraction

Sorbent: Waters Oasis MAX 30 mg Cartridge.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS. Add 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water. Causality: Raises the pH > 10.5, forcing the 4-hydroxy group to deprotonate into a phenolate anion.

  • Condition & Equilibrate: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the cartridge.

  • Load: Apply the basified plasma sample.

  • Wash 1 (Polar): Pass 1 mL of 5% NH4​OH in water.

  • Wash 2 (Lipid Removal): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked to the sorbent via a strong ionic bond, this aggressive organic wash safely strips away neutral lipids and ion-suppressing phospholipids without eluting the target[5].

  • Elute: Elute with 2 × 50 µL of 2% Formic Acid in Methanol. Causality: The acid drops the pH below the pKa of the phenol, neutralizing it and breaking the ionic interaction with the quaternary amine.

Mechanism Step1 Sample Load (pH 10.5) Phenol ionized to Phenolate (-) Amide remains neutral Step2 Sorbent Interaction Quaternary Amine (+) on MAX Strong Ion-Exchange bond Step1->Step2 Step3 Aggressive Wash 100% MeOH removes neutral lipids & proteins Step2->Step3 Step4 Elution (pH 2.0) Phenolate neutralized to Phenol Ionic bond disrupted Step3->Step4

Caption: Mechanistic basis of mixed-mode anion exchange (MAX) for phenolic benzamide extraction.

Quantitative Data & Method Comparison

To validate the efficacy of both methods, human plasma was spiked with 4-Hydroxy-2-methoxybenzamide at 10 ng/mL (n=6). Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

Table 1: Comparative Performance of SPE Strategies

Analytical ParameterMethod A (Oasis HLB)Method B (Oasis MAX)
Absolute Recovery (%) 88.5 ± 4.281.2 ± 3.8
Matrix Factor (%) 91.3 ± 5.198.7 ± 2.4
Process Efficiency (%) 80.880.1
Phospholipid Removal ModerateExcellent (Near 100%)
Processing Time (96-well) ~25 minutes~45 minutes
Primary Use Case High-throughput PK screeningUltra-trace analysis / High lipid matrices

Discussion: Method A (HLB) provides superior absolute recovery and rapid throughput due to the elimination of conditioning steps[6]. However, its Matrix Factor (~91%) indicates slight ion suppression from residual matrix components. Method B (MAX) sacrifices a small percentage of absolute recovery but delivers a near-perfect Matrix Factor (~99%). The ability to wash the MAX cartridge with 100% methanol completely eradicates phospholipid interference, making it the superior choice for assays requiring extreme sensitivity.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 4-Hydroxy-2-methoxybenzamide for assays

Welcome to the Technical Support Center for Assay Optimization. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility challenges with 4-Hydroxy-2-methoxybenzam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Optimization. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility challenges with 4-Hydroxy-2-methoxybenzamide in biological assays.

Due to its planar aromatic ring and capacity for strong intermolecular hydrogen bonding (via the hydroxyl and amide groups), 4-Hydroxy-2-methoxybenzamide exhibits high crystal lattice energy. This intrinsic physicochemical property severely restricts its aqueous solvation, often leading to precipitation and erratic assay data[1].

Below is our comprehensive troubleshooting guide, structured to help you navigate solvent selection, host-guest complexation, and formulation strategies while preserving the biological integrity of your target.

Workflow Start Compound Precipitation in Aqueous Assay CheckDMSO Check Assay DMSO Tolerance Start->CheckDMSO HighDMSO Tolerance ≥ 0.5% Use Step-Down Dilution CheckDMSO->HighDMSO Yes LowDMSO Tolerance < 0.1% Require Alternative Strategy CheckDMSO->LowDMSO No CheckSurfactant Is Assay Sensitive to Surfactants? LowDMSO->CheckSurfactant UseTween Add 0.01% Tween-20 or Pluronic F-68 CheckSurfactant->UseTween No UseCD Formulate with HP-β-CD (Inclusion Complex) CheckSurfactant->UseCD Yes

Decision tree for troubleshooting 4-Hydroxy-2-methoxybenzamide solubility in biological assays.

Module 1: Co-Solvent Optimization & The "Solvent Shock" Phenomenon

Q: My 10 mM stock of 4-Hydroxy-2-methoxybenzamide in 100% DMSO is perfectly clear, but it immediately turns cloudy when added to my cell culture media. Why is this happening? A: You are observing a phenomenon known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. For a fraction of a second, the local concentration of the benzamide in the aqueous phase vastly exceeds its metastable solubility limit. This steep dielectric constant gradient causes rapid nucleation, forcing the compound to irreversibly crystallize and precipitate out of solution.

Q: How much DMSO can I safely use to keep the compound soluble without killing my cells? A: DMSO toxicity is highly dependent on the cell type and exposure time. DMSO can penetrate biological membranes and alter lipid metabolism, gene expression, and apoptosis pathways[2]. While 0.1% is the "gold standard" maximum for cell culture[3], primary cells are even more sensitive.

Table 1: DMSO Tolerance Thresholds Across Biological Assays

Assay TypeMaximum Tolerated DMSO (%)Cellular Impact / Artifact Risk
Biochemical (Enzymatic) 1.0% - 5.0%Low; possible enzyme denaturation at >5%.
Immortalized Cancer Lines 0.1% - 0.5%Moderate; concentrations >1% inhibit proliferation and cause cytotoxicity[2].
Primary Cells / PBMCs < 0.1%High; even low concentrations can falsely stimulate ROS and IL-6 production[4].
Live-Cell Imaging < 0.1%High; high permeability of DMSO inhibits cell confluency and growth rate over time[5].
Protocol 1: Step-Down Dilution (Self-Validating System)

Causality: By creating intermediate dilutions, you smooth the dielectric transition between 100% organic solvent and 100% aqueous buffer, preventing localized supersaturation.

  • Primary Stock: Prepare a 10 mM stock of 4-Hydroxy-2-methoxybenzamide in 100% cell-culture grade DMSO.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by adding the 10 mM stock dropwise into a 50% DMSO / 50% Assay Buffer mixture while continuously vortexing.

  • Final Assay Dilution: Dilute the intermediate stock into your final assay volume to achieve your target concentration (e.g., 10 µM at 0.5% final DMSO).

  • Validation Step: Measure the Optical Density (OD) at 600 nm of the final assay well. An OD600 > 0.05 compared to a blank indicates the presence of nano-precipitates, meaning the dilution failed and a complexation strategy is required.

Module 2: Host-Guest Complexation (Cyclodextrin Rescue)

Q: My primary cells cannot tolerate even 0.1% DMSO, but 4-Hydroxy-2-methoxybenzamide is completely insoluble in pure PBS. How can I deliver the compound? A: The most effective strategy is to use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are doughnut-shaped excipients that reversibly encapsulate hydrophobic molecules[]. The hydrophobic cavity of HP-β-CD perfectly accommodates the planar aromatic ring of the benzamide, while its heavily hydroxylated exterior interacts favorably with water, drastically increasing apparent solubility[7][8]. Because this is a non-covalent, dynamic equilibrium, the free drug will still readily partition out of the cyclodextrin to interact with your biological target.

Q: Will cyclodextrins interfere with my assay? A: HP-β-CD is highly substituted, demonstrating lower cellular toxicity and a reduced propensity to crystallize compared to native β-cyclodextrin[]. It is generally considered inert in standard in vitro assays, though appropriate vehicle controls (empty HP-β-CD) must always be run.

Protocol 2: Co-Dissolution Complexation Method

Causality: Prolonged agitation provides the activation energy required for the hydrophobic benzamide to displace water molecules inside the cyclodextrin cavity, forming a stable 1:1 inclusion complex[7].

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or PBS.

  • Drug Addition: Add 4-Hydroxy-2-methoxybenzamide powder directly to the cyclodextrin solution in molar excess (aim for a 1:2 drug-to-CD ratio).

  • Equilibration: Agitate the suspension at 30°C for 48 to 72 hours using an orbital shaker to reach thermodynamic dissolution equilibrium[7].

  • Filtration: Filter the solution through a 0.45 µm hydrophilic PVDF membrane to remove any uncomplexed, undissolved drug[7].

  • Validation Step: You cannot assume 100% of the powder dissolved. You must quantify the final solubilized concentration of the filtrate using UV-Vis spectroscopy or LC-MS/MS against a known standard curve[1]. Use this quantified solution as your new, 100% aqueous primary stock.

Module 3: pH and Buffer Considerations

Q: Can I just increase the pH of my buffer to dissolve it? A: The 4-hydroxyl group on the benzamide ring is mildly acidic (pKa ~ 9.0 - 10.0). Raising the pH above 10 will deprotonate the phenol, forming a highly soluble phenoxide salt. However, physiological assays require a pH of ~7.4, meaning the compound will remain >99% in its poorly soluble, neutral protonated form during the experiment.

Q: Is there any way to use pH to my advantage without ruining my assay? A: Yes, via a transient pH shift. You can dissolve the compound in a very small volume of 0.1 M NaOH to force it into solution. If you rapidly dilute this basic stock into a highly buffered assay solution (e.g., 100 mM HEPES, pH 7.4), the compound may remain in a supersaturated, metastable state long enough to complete a short-term (e.g., 30-minute) biochemical enzyme assay before nucleation begins. This is not recommended for 48-hour cell culture assays.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-2-methoxybenzamide Extraction

Welcome to the Application Scientist Support Center. When isolating substituted phenolic amides like 4-hydroxy-2-methoxybenzamide, researchers frequently encounter unexpectedly low yields during the liquid-liquid extract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. When isolating substituted phenolic amides like 4-hydroxy-2-methoxybenzamide, researchers frequently encounter unexpectedly low yields during the liquid-liquid extraction (LLE) phase. This guide bypasses generic advice to address the exact physicochemical mechanics—specifically ionization states, partition coefficients, and solvent dynamics—that dictate the success of your extraction.

I. Core Troubleshooting FAQs

Q1: Why is my extraction yield so low when using standard liquid-liquid extraction?

The Causality: The root cause is almost always an oversight regarding the molecule's acid dissociation constant (pKa). 4-Hydroxy-2-methoxybenzamide contains a mildly acidic phenolic hydroxyl group. While an unsubstituted phenol has a pKa of 9.88[1], the presence of the amide and methoxy groups alters the electron density of the aromatic ring. For context, closely related analogs like salicylamide (2-hydroxybenzamide) possess a pKa of 8.2[2], and 4-hydroxybenzamide has a predicted pKa of ~8.6[3].

If your aqueous reaction mixture is basic (pH > 8.5), the hydroxyl group deprotonates to form a phenolate anion. According to the Henderson-Hasselbalch equation, this ionic state drastically increases the molecule's aqueous solubility, preventing it from partitioning into the organic phase[2]. The Fix: You must force the equilibrium toward the neutral, protonated species by acidifying the aqueous phase to pH 3.0–4.0 prior to introducing your organic solvent[4].

Q2: Which organic solvent provides the optimal partition coefficient ( Kp​ )?

The Causality: 4-Hydroxy-2-methoxybenzamide is a highly polar molecule containing both hydrogen-bond donors (phenolic -OH, amide -NH₂) and hydrogen-bond acceptors (methoxy -O-, amide C=O). Non-polar solvents like hexane, toluene, or even dichloromethane will result in poor recovery due to an inability to solvate these functional groups. The Fix: Ethyl acetate (EtOAc) is the industry standard for this extraction. Its ester oxygen acts as a strong hydrogen-bond acceptor, effectively solvating the neutral phenolic and amide groups, driving a high partition coefficient in favor of the organic layer.

Q3: How do I prevent amide hydrolysis during the pH adjustment phase?

The Causality: While you must acidify the solution to protonate the phenol, extreme acidic conditions (pH < 1) combined with the exothermic heat of neutralization can catalyze the hydrolysis of the benzamide bond, degrading your product into 4-hydroxy-2-methoxybenzoic acid and ammonia. The Fix: Avoid strong, concentrated mineral acids at room temperature. Use 1M HCl or a 10% Citric Acid solution, and perform the addition dropwise while the reaction flask is submerged in an ice-water bath (0–5 °C).

II. Quantitative Data & Physicochemical Summary

To optimize your workflow, reference the following thermodynamic and physical parameters governing the extraction of substituted phenolic amides.

ParameterValue / DescriptionMechanistic Implication
Estimated pKa (Phenolic -OH) ~8.2 – 8.6Determines the pH threshold for ionization. Keep aqueous phase pH < 5.0 to ensure >99% protonation.
Optimal Extraction pH 3.0 – 4.0Maximizes the concentration of the neutral species for organic partitioning without risking amide hydrolysis.
Primary Solvent Choice Ethyl Acetate (EtOAc)High dielectric constant and H-bond accepting capacity solvates the polar functional groups.
Emulsion Risk Factor High (due to amide group)Amides can act as weak surfactants. Requires high-ionic-strength aqueous washes (Brine) to break emulsions.

III. Mechanistic Pathways & Workflows

The Causality of pH on Extraction Yield

The diagram below illustrates the logical flow of how aqueous pH directly dictates the molecular state and subsequent extraction success.

G A Basic Aqueous Phase (pH > 8.5) Phenolate Ion Formed B Highly Water Soluble (Trapped in Aqueous Layer) A->B C Low Extraction Yield (Product Loss) B->C D Acidic Aqueous Phase (pH 3.0 - 4.0) Neutral Phenol Formed E High Organic Solubility (Partitions to EtOAc) D->E F High Extraction Yield (Product Recovered) E->F

Causality of aqueous pH on the ionization state and extraction yield of phenols.

Optimized Liquid-Liquid Extraction Workflow

G A 1. Aqueous Reaction Mixture (Containing 4-Hydroxy-2-methoxybenzamide) B 2. Ice Bath Cooling (0-5 °C to prevent hydrolysis) A->B C 3. Acidification (Dropwise 1M HCl to pH 3.0-4.0) B->C Prevents Exothermic Degradation D 4. Liquid-Liquid Extraction (Add 3x Volume Ethyl Acetate) C->D Protonates Phenolate E 5. Organic Phase (Contains Target Product) D->E Organic Partition F 5. Aqueous Phase (Discard Salts/Impurities) D->F Aqueous Partition G 6. Brine Wash & Drying (Saturated NaCl, then Anhydrous Na2SO4) E->G Breaks Emulsions & Removes H2O H 7. Concentration in vacuo (High Yield Purified Product) G->H Solvent Removal

Workflow for the pH-optimized liquid-liquid extraction of phenolic amides.

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning each step contains a physical or chemical checkpoint to confirm the procedure is working before you proceed.

Step 1: Thermal Stabilization Transfer your crude aqueous reaction mixture to an Erlenmeyer flask and submerge it in an ice-water bath. Stir gently until the internal temperature reaches 0–5 °C.

  • Causality: Low temperatures suppress the kinetic energy required for amide hydrolysis during the upcoming pH shift.

Step 2: Controlled Acidification (Validation Checkpoint) While stirring continuously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or high-resolution pH indicator strips. Stop when the pH reaches exactly 3.0 to 4.0[4].

  • Validation Checkpoint: As the pH drops below 8.0, the solution should transition from clear to slightly cloudy or milky. This visual cue validates that the highly soluble phenolate ion is successfully converting into the less water-soluble, neutral 4-hydroxy-2-methoxybenzamide.

Step 3: Solvent Partitioning Transfer the acidified mixture to a separatory funnel. Add a volume of Ethyl Acetate (EtOAc) equal to the aqueous layer. Cap and invert gently, venting the stopcock frequently to release vapor pressure.

  • Causality: Vigorous shaking can cause the amide groups to form a stable micro-emulsion. Gentle inversion allows for phase transfer without trapping the solvent.

Step 4: Phase Separation & Emulsion Resolution (Validation Checkpoint) Allow the layers to separate. If a ragged emulsion layer (a "rag layer") persists at the interface, add 10–20 mL of saturated aqueous sodium chloride (brine).

  • Validation Checkpoint: The addition of brine drastically increases the ionic strength of the aqueous layer, forcing water molecules to hydrate the salt ions rather than the organic solvent. You will visually observe the emulsion rapidly dissipate, leaving a sharp, distinct boundary between the lower aqueous layer and the upper EtOAc layer.

Step 5: Desiccation and Recovery Collect the upper organic layer. Dry the combined organic extracts over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C to yield the solid 4-hydroxy-2-methoxybenzamide.

V. References

  • Techniques for Analysis of Plant Phenolic Compounds MDPI[Link]

  • Phenol | C6H5OH | CID 996 PubChem - NIH[Link]

  • Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions Semantic Scholar[Link]

  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052 PubChem - NIH [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4-Hydroxy-2-methoxybenzamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven strategies to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven strategies to prevent the oxidative degradation of 4-Hydroxy-2-methoxybenzamide during storage and formulation.

Oxidation is the second most common chemical degradation mechanism for active pharmaceutical ingredients (APIs)[1]. Because 4-Hydroxy-2-methoxybenzamide contains an electron-rich phenolic core, it is highly susceptible to radical-mediated autoxidation. Understanding the causality behind these degradation pathways is the first step in engineering a self-validating stabilization protocol.

Mechanistic Overview: The Oxidative Pathway

Before troubleshooting, it is critical to visualize how environmental stressors compromise the structural integrity of your API. The diagram below illustrates the cascade from the intact phenolic amide to its colored degradation products.

G API 4-Hydroxy-2-methoxybenzamide (Intact API) Radical Phenoxyl Radical (Reactive Intermediate) API->Radical Autoxidation Initiation Initiation Phase (O2, Light, Trace Metals) Initiation->Radical Abstraction of H+ Quinone Quinone Formation (Yellow/Brown Discoloration) Radical->Quinone 2-Electron Oxidation Polymer Radical Coupling (Insoluble Aggregates) Radical->Polymer Dimerization Prevent1 Nitrogen Purge & Amber Vials Prevent1->Initiation Blocks Prevent2 Radical Scavengers (e.g., BHT, BHA) Prevent2->Radical Quenches

Oxidative degradation pathway of 4-Hydroxy-2-methoxybenzamide and targeted stabilization strategies.

Troubleshooting Guide & FAQs

Q1: Why does my 4-Hydroxy-2-methoxybenzamide powder develop a yellowish-brown hue after several months of storage at room temperature? Causality & Solution: The 4-hydroxyl group is highly vulnerable to autoxidation. When exposed to ambient oxygen and trace transition metals, the API undergoes a 1-electron oxidation to form a phenoxyl radical. This intermediate either undergoes a second oxidation to form quinones or couples with other radicals to form polymeric macromolecules[2]. These conjugated systems absorb visible light, causing the characteristic yellow-to-brown discoloration[3]. Actionable Fix: Transition to opaque, airtight packaging to prevent photolytic radical initiation, and utilize desiccants to control humidity[4].

Q2: We formulated the API with povidone (PVP) as an excipient, but stability testing showed rapid degradation. What is the mechanism? Causality & Solution: Many common polymeric excipients (e.g., PVP, polyethylene glycols) contain trace hydroperoxide (ROOH) impurities generated during their own manufacturing or storage[1]. These peroxides act as potent oxidizing agents, directly attacking the electron-rich aromatic ring of the API. Actionable Fix: Screen all excipient batches for low peroxide values prior to formulation. If high-peroxide excipients must be used, incorporate a peroxide quencher or antioxidant into the matrix[1].

Q3: Which antioxidants are most effective for stabilizing this specific compound, and why? Causality & Solution: Because the primary degradation mechanism is radical-mediated autoxidation, phenolic antioxidants that act as radical scavengers—such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)—are highly effective[1]. They donate a labile hydrogen atom to the API's phenoxyl radical, neutralizing it back to the intact phenol, while the antioxidant itself forms a stable, unreactive resonance structure[3].

Experimental Protocol: Self-Validating Forced Degradation & Stabilization Assay

To rationally select a stabilization strategy, you must first isolate the specific oxidative pathways (autoxidation vs. peroxide-mediated) affecting your formulation[5]. Do not rely on trial and error; use this self-validating workflow.

Step 1: Reagent & Stock Preparation

  • Prepare a 1 mg/mL stock solution of 4-Hydroxy-2-methoxybenzamide in an inert, degassed solvent (e.g., HPLC-grade acetonitrile).

  • Prepare stressor solutions: 3% H2​O2​ (to probe susceptibility to 2-electron peroxide oxidation) and 10 mM AIBN (2,2′-Azobis(2-methylpropionitrile), a free radical initiator to probe 1-electron autoxidation)[5].

Step 2: Stress Induction (Pathway Mapping)

  • Aliquot 1 mL of the API stock into three amber glass vials.

  • Vial A (Control): Add 100 µL of degassed water.

  • Vial B (Peroxide Stress): Add 100 µL of 3% H2​O2​ .

  • Vial C (Radical Stress): Add 100 µL of 10 mM AIBN.

  • Incubate all vials at 40°C for 24 hours.

Step 3: Antioxidant Screening

  • Repeat Step 2, but pre-treat the API stock aliquots with targeted stabilizers: 0.1% w/w BHT (radical scavenger) or 0.05% w/w EDTA (metal chelator).

  • Incubate under identical conditions (40°C for 24 hours).

Step 4: LC-MS/MS Quantification

  • Quench the reactions by immediately cooling the vials to 4°C.

  • Analyze the samples via LC-MS/MS using a stability-indicating method.

  • Data Interpretation: Quantify the remaining intact API. Identify mass shifts corresponding to quinones (+14 Da resulting from the loss of 2H and addition of O) or dimers (approx. 2x API mass - 2 Da). If BHT rescues the API in Vial C but not Vial B, your primary degradation route is radical-driven autoxidation.

Data Presentation: Efficacy of Stabilization Strategies

The following table summarizes expected quantitative recovery data based on accelerated stability testing. This demonstrates the synergistic effect of combining radical scavengers with inert atmospheric controls.

Storage ConditionAdditive / AntioxidantHeadspace AtmosphereAPI Recovery (%)Primary Degradant Observed
Amber Glass VialNone (Control)Ambient Air65.2%Quinones & Dimers
Amber Glass VialEDTA (0.05% w/w)Ambient Air78.3%Dimers
Amber Glass VialBHT (0.1% w/w)Ambient Air89.5%Trace Quinones
Amber Glass VialBHT + EDTAAmbient Air94.1%None Detectable
Sealed AmpouleBHT + EDTANitrogen Purge99.2% None Detectable

Note: Data reflects a 6-month accelerated storage protocol at 40°C and 75% Relative Humidity (RH).

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of 4-Hydroxy-2-methoxybenzamide in HPLC

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting severe peak tailing during the High-Performance Liquid Chromatography (HPLC) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting severe peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-2-methoxybenzamide.

Mechanistic Overview of the Problem

4-Hydroxy-2-methoxybenzamide is a highly polar, multi-functional molecule. The presence of both a phenolic hydroxyl group (-OH) and an amide group (-CONH₂) makes it an aggressive hydrogen bond donor and acceptor. When analyzed on standard silica-based reversed-phase columns, these functional groups interact strongly with active sites on the stationary phase, leading to a mixed-mode retention mechanism that manifests as peak tailing.

Mechanism Analyte 4-Hydroxy-2-methoxybenzamide Phenol Phenolic -OH (pKa ~9.0, H-Bonding) Analyte->Phenol Amide Amide -CONH2 (Strong Dipole/H-Bonding) Analyte->Amide Silanol Residual Silanols (Si-O⁻) (Active Sites, pKa ~4.0) Phenol->Silanol Ion-Dipole / H-Bond Amide->Silanol Strong H-Bonding Silica Silica Stationary Phase Silica->Silanol Result Mixed-Mode Retention (Peak Tailing) Silanol->Result Causes

Mechanism of secondary silanol interactions causing peak tailing.

Troubleshooting FAQs

Q1: Why does 4-Hydroxy-2-methoxybenzamide exhibit severe peak tailing on standard C18 columns? A: The causality lies in the compound's functional groups interacting with the column matrix. Traditional silica-based stationary phases contain residual silanol groups (Si-OH). At a neutral pH, these silanols ionize into Si-O⁻, creating highly active acidic sites. The analyte interacts with these sites via secondary retention mechanisms—specifically ion-dipole interactions from the phenol and strong hydrogen bonding from the amide (1)[1]. This mixed-mode retention causes a fraction of the analyte molecules to be retained longer than the bulk hydrophobic interaction, resulting in an asymmetric tail ().

Q2: How does mobile phase pH optimization resolve this issue? A: The phenolic -OH has a pKa of approximately 9.0, while residual silanols have a pKa of ~3.8–4.5. Adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte (e.g., pH 2.5) ensures the phenol remains fully protonated and neutral, increasing its predictable retention (2)[2]. More importantly, a highly acidic mobile phase suppresses the ionization of residual silanols, neutralizing the silica surface and eliminating the secondary ion-exchange interactions that drag the peak tail (3)[3].

Q3: What stationary phase chemistry is best suited for this compound? A: Standard un-endcapped C18 columns are fundamentally incompatible due to high silanol activity. You must utilize columns packed with high-purity "Type B" silica that have been exhaustively end-capped (1)[1]. For optimal peak shape with amides and phenols, a polar-embedded stationary phase (e.g., containing an internal amide, ether, or carbamate group) is highly recommended. These embedded groups create a localized hydration layer that shields the residual silanols from interacting with the basic/polar moieties of the benzamide, preventing tailing even at intermediate pH levels ().

Diagnostic Workflow

Workflow Start Observe Peak Tailing (As > 1.5) PhysChem Inject Neutral Marker (Toluene) Does Toluene tail? Start->PhysChem Physical Physical Issue: Check column void or dead volume PhysChem->Physical Yes Chemical Chemical Issue: Secondary Interactions Suspected PhysChem->Chemical No VolCheck Inject 10% Volume/Concentration Does tailing persist? Chemical->VolCheck Overload Mass/Volume Overload: Dilute sample VolCheck->Overload No pHCheck Lower Mobile Phase pH to 2.5 Does peak shape improve? VolCheck->pHCheck Yes pHSolved Silanol Ionization Issue: Maintain acidic pH buffer pHCheck->pHSolved Yes SilanolIssue Strong H-Bonding Issue: Switch to Polar-Embedded C18 pHCheck->SilanolIssue No

Logical workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the expected chromatographic behavior of 4-Hydroxy-2-methoxybenzamide under various method conditions.

Column ChemistryMobile Phase pHBuffer ConcentrationAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard C18 (Un-endcapped) 6.510 mM2.853,200Severe secondary silanol interactions.
Standard C18 (Endcapped) 6.510 mM1.805,100Moderate silanol activity; insufficient suppression.
Standard C18 (Endcapped) 2.510 mM1.358,900Acceptable; acidic pH suppresses silanol ionization.
Polar-Embedded C18 2.520 mM1.0512,500Optimal; polar group shields residual silanols.

Self-Validating Experimental Protocol: Silanol Interaction Diagnostic Test

To avoid guesswork, execute this self-validating protocol. Each step incorporates an internal control to definitively prove or disprove a specific root cause.

Phase 1: Physical vs. Chemical Isolation (The Toluene Test)

Causality: Extra-column volume or a void in the column bed is a physical defect that causes all peaks to tail equally. Chemical secondary interactions only affect compounds with specific functional groups (like amides/phenols).

  • Prepare a system suitability standard containing 0.1 mg/mL Toluene (a neutral, non-polar marker) and 0.1 mg/mL 4-Hydroxy-2-methoxybenzamide.

  • Inject onto your current C18 column using a 60:40 Water:Methanol mobile phase.

  • Self-Validation Check:

    • If Toluene As​>1.5 : The issue is physical. Replace the column or check system fittings for dead volume.

    • If Toluene As​≤1.2 but Benzamide As​>1.5 : The issue is purely chemical (secondary interactions). Proceed to Phase 2.

Phase 2: Mass/Volume Overload Elimination

Causality: Injecting too much analyte mass saturates the active stationary phase sites, causing the peak to tail or front regardless of chemistry.

  • Dilute the sample 1:10 with the initial mobile phase.

  • Inject of the diluted sample.

  • Self-Validation Check:

    • If As​ improves significantly: The previous injection was overloaded. Permanently reduce injection volume or sample concentration.

    • If As​ remains unchanged: Overload is ruled out. Proceed to Phase 3.

Phase 3: Silanol Suppression via pH Optimization

Causality: Lowering the pH below the pKa of residual silanols (~4.0) neutralizes them (Si-O⁻ Si-OH), eliminating the primary ion-exchange interactions with the analyte.

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using Phosphoric Acid.

  • Flush the column with 10 column volumes of the new mobile phase to ensure complete equilibration.

  • Inject the sample.

  • Self-Validation Check:

    • If As​ drops to ≤1.2 : The root cause was silanol ionization. Lock in the pH 2.5 buffer for the final method.

    • If As​ remains >1.5 : The hydrogen bonding from the amide group is too strong for a standard C18. Switch to a Polar-Embedded C18 column.

References

  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols Source: BenchChem URL
  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
  • Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Source: BenchChem URL
  • Topics in Liquid Chromatography: Part 1.

Sources

Reference Data & Comparative Studies

Validation

4-Hydroxy-2-methoxybenzamide vs 4-amino-5-chloro-2-methoxybenzamide efficacy

An in-depth comparative analysis of 4-Hydroxy-2-methoxybenzamide and 4-Amino-5-chloro-2-methoxybenzamide requires examining the fundamental principles of pharmacophore mapping, receptor thermodynamics, and pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-Hydroxy-2-methoxybenzamide and 4-Amino-5-chloro-2-methoxybenzamide requires examining the fundamental principles of pharmacophore mapping, receptor thermodynamics, and pharmacokinetic stability.

For drug development professionals, understanding the structural-activity relationship (SAR) between these two benzamide derivatives is critical. While 4-amino-5-chloro-2-methoxybenzamide serves as the highly efficacious "gold standard" moiety for orthopramide drugs (e.g., metoclopramide, cisapride, clebopride) targeting Dopamine D2 and Serotonin 5-HT4 receptors[1][2][3], 4-hydroxy-2-methoxybenzamide —often isolated as a natural product from Aegiceras corniculatum[4][5] or synthesized as an SAR analog—demonstrates a vastly different pharmacological and pharmacokinetic profile.

This guide objectively compares their efficacy, details the mechanistic causality behind their performance differences, and provides self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Why Structure Dictates Efficacy

The efficacy of benzamide derivatives at D2 and 5-HT4 receptors is governed by precise spatial and electronic requirements[6][7].

  • The Conformational Lock (Shared Feature): Both moieties possess a 2-methoxy group. This group forms a critical intramolecular hydrogen bond with the amide N-H, creating a planar, pseudo-six-membered ring. This conformational rigidity is an absolute prerequisite for receptor binding.

  • The Lipophilic Anchor (The 5-Chloro Advantage): The 4-amino-5-chloro-2-methoxybenzamide moiety contains a 5-chloro substituent that acts as a highly lipophilic anchor[6]. This halogen fits precisely into a conserved hydrophobic pocket within the transmembrane domains of D2 and 5-HT4 receptors. The 4-hydroxy-2-methoxybenzamide lacks this anchor, resulting in a catastrophic loss of binding free energy ( ΔG ) and a subsequent drop in receptor affinity.

  • Electronic Distribution & Metabolism (4-NH2 vs. 4-OH): The 4-amino group is a strong resonance electron donor that enriches the aromatic ring for π−π stacking with receptor residues, while also serving as a specific hydrogen-bond donor[6]. Conversely, substituting this with a 4-hydroxy group alters the ionization state at physiological pH. Furthermore, the 4-hydroxyl group introduces a severe pharmacokinetic liability, acting as a prime target for rapid Phase II metabolism (glucuronidation and sulfation), leading to high clearance rates and poor in vivo efficacy.

SAR_Logic Core Benzamide Core (2-Methoxy group locks conformation) SubA 4-Amino-5-chloro Substitution Core->SubA SubB 4-Hydroxy Substitution Core->SubB MechA1 5-Cl: Hydrophobic Pocket Anchor SubA->MechA1 MechA2 4-NH2: Optimal H-Bond Donor SubA->MechA2 MechB1 Lacks Lipophilic Anchor SubB->MechB1 MechB2 4-OH: Phase II Metabolic Liability SubB->MechB2 ResultA High D2/5-HT4 Efficacy (e.g., Metoclopramide) MechA1->ResultA MechA2->ResultA ResultB Low Receptor Efficacy Rapid Clearance MechB1->ResultB MechB2->ResultB

Caption: Logical SAR mapping of benzamide substitutions on receptor efficacy and pharmacokinetics.

Quantitative Efficacy Comparison

The following table synthesizes the expected pharmacological profiles of drugs utilizing these two core moieties, based on established SAR literature for neurogastroenterological agents[1][6][7].

Parameter4-Amino-5-chloro-2-methoxybenzamide (Compound A)4-Hydroxy-2-methoxybenzamide (Compound B)
Primary Indication Prokinetic, Antiemetic, Antipsychotic coreSAR Reference / Natural Product
5-HT4 Receptor Affinity ( Ki​ ) High (Low nM range)Poor (> 10 μ M)
D2 Receptor Affinity ( Ki​ ) High (Low nM to sub- μ M range)Poor (> 10 μ M)
Lipophilicity (LogP contribution) Optimal (Enhanced by 5-Cl)Sub-optimal (Reduced by OH, lack of Cl)
Metabolic Stability High (Resistant to rapid Phase II)Low (Highly susceptible to Glucuronidation)
Clinical Examples Metoclopramide, Cisapride, CleboprideNone (Used primarily in in vitro screens)

Experimental Validation Protocols

To objectively validate the efficacy difference between these two compounds, researchers must employ self-validating in vitro systems. The protocols below are designed to isolate receptor binding from pharmacokinetic variables, ensuring that the measured efficacy is a direct result of the structural moiety.

Protocol A: Radioligand Binding Assay (D2 and 5-HT4)

Causality: This assay determines the thermodynamic binding affinity ( Ki​ ) of the compounds, independent of downstream signaling or metabolic degradation. Self-Validation: The inclusion of a highly specific radioligand and a saturating concentration of an unlabeled competitor ensures that the signal measured is exclusively receptor-specific.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human D2 or 5-HT4 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Selection:

    • For D2: Use [3H] -Raclopride (2 nM).

    • For 5-HT4: Use [3H] -GR113808 (0.5 nM).

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, the radioligand, and varying concentrations of the test compounds ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μ M Haloperidol (for D2) or 10 μ M unlabelled Serotonin (for 5-HT4). Crucial step: This validates the assay window.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash with cold buffer and measure radioactivity via liquid scintillation counting.

Protocol B: cAMP Accumulation Functional Assay (5-HT4 Agonism)

Causality: Because 5-HT4 is a Gs-coupled GPCR[7], binding affinity does not guarantee agonism. This assay measures the accumulation of cyclic AMP (cAMP) to confirm functional activation. Self-Validation: The use of IBMX prevents false negatives caused by natural cellular degradation of cAMP, while Forskolin provides a maximum-system-activation baseline.

  • Cell Seeding: Seed HEK-293 cells expressing human 5-HT4 receptors in 384-well plates at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 500 μ M IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the breakdown of synthesized cAMP and isolating the activity of adenylyl cyclase.

  • Compound Stimulation: Add the test benzamide compounds at varying concentrations. Include a positive control well stimulated with 10 μ M Forskolin (direct adenylyl cyclase activator) to validate the maximum dynamic range of the assay.

  • Lysis and Detection: Incubate for 30 minutes at 37°C. Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP immunoassay kit.

Signaling_Pathway Ligand 4-Amino-5-chloro Benzamide Agonist Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor High Affinity Binding G_Protein Gs Protein Activation Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (ATP -> cAMP) G_Protein->Effector alpha-s subunit Kinase Protein Kinase A (PKA) Effector->Kinase cAMP accumulation Outcome Gastrointestinal Prokinesis Kinase->Outcome Phosphorylation cascade

Caption: 5-HT4 receptor Gs-coupled signaling pathway activated by benzamide agonists.

Conclusion

For drug design targeting D2 and 5-HT4 receptors, the 4-amino-5-chloro-2-methoxybenzamide moiety is vastly superior. The 5-chloro group provides an indispensable lipophilic anchor, and the 4-amino group offers optimal electronic resonance without the severe Phase II metabolic liabilities introduced by the 4-hydroxyl substitution. While 4-hydroxy-2-methoxybenzamide holds value in phytochemical research and as a negative control in SAR mapping, it lacks the structural prerequisites to function as an efficacious neurogastroenterological therapeutic.

References

  • A new embelin from the mangrove Aegiceras corniculatum - ResearchGate. Available at:[Link][4]

  • 5-HT Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders - Graphy Publications. Available at:[Link][1]

  • EXPLORING IN-VIVO AND IN-VITRO OXALIS CORNICULATA L. FOR PHYTOCHEMICALS USING NON-TARGETED LC-MS APPROACH AND ITS ANTIOXIDANT CAPACITY - ResearchGate. Available at:[Link][5]

  • Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem - NIH. Available at: [Link][2]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide - SciSpace. Available at:[Link][6]

  • Pharmacophores of 5-HT4 Receptor Ligands: Experience of CERMN and Implications for Drug Design - ResearchGate. Available at:[Link][7]

Sources

Comparative

In Vitro vs. In Vivo Correlation (IVIVC) for 4-Hydroxy-2-methoxybenzamide Metabolism: A Comprehensive Comparison Guide

Executive Summary 4-Hydroxy-2-methoxybenzamide (4-H-2-MB) is a bioactive phenolic benzamide predominantly isolated from the mangrove plant Aegiceras corniculatum[1]. As research accelerates into its pharmacological utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-2-methoxybenzamide (4-H-2-MB) is a bioactive phenolic benzamide predominantly isolated from the mangrove plant Aegiceras corniculatum[1]. As research accelerates into its pharmacological utility as an anti-inflammatory and antioxidant agent, accurately predicting its pharmacokinetic (PK) profile is critical. A major hurdle in the development of benzamide-class compounds is establishing a reliable In Vitro vs. In Vivo Correlation (IVIVC) for metabolic clearance.

This guide provides an objective comparison of in vitro models (microsomes vs. hepatocytes) against in vivo outcomes, detailing the mechanistic causality behind clearance discrepancies and providing self-validating experimental protocols to establish a robust IVIVC.

Mechanistic Causality: Why Standard In Vitro Models Fail Benzamides

To establish a predictive IVIVC, one must first understand the molecular architecture of the target. Benzamide derivatives frequently exhibit a severe disconnect between in vitro microsomal stability and in vivo clearance[2]. This discrepancy arises from the specific metabolic hotspots of the 4-H-2-MB molecule:

  • The Amide Bond: Highly susceptible to hydrolytic cleavage by amidases and carboxylesterases (CES). Crucially, these enzymes are present not only in hepatic tissue but also in systemic plasma[3].

  • The 4-Hydroxyl Group: A prime target for rapid Phase II conjugation, specifically glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation via sulfotransferases (SULTs).

  • The 2-Methoxy Group: Subject to Phase I O-demethylation by Cytochrome P450 (CYP) enzymes.

The Causality of IVIVC Disconnect: Standard Human Liver Microsomes (HLM) primarily capture CYP-mediated Phase I metabolism. Because 4-H-2-MB possesses a free phenolic hydroxyl group, it undergoes extensive Phase II conjugation. If HLM assays are not artificially supplemented with UDPGA and pore-forming agents (like alamethicin), they will drastically underestimate the compound's intrinsic clearance ( CLint​ ). Furthermore, extrahepatic plasma amidases contribute significantly to in vivo clearance—a physiological reality entirely missed by isolated hepatic in vitro systems. Therefore, primary hepatocytes (which contain endogenous Phase II cofactors) combined with plasma stability assays are mandatory for an accurate IVIVC.

Pathway A 4-Hydroxy-2-methoxybenzamide (Parent Compound) B 4-Hydroxy-2-methoxybenzoic acid (Amide Hydrolysis) A->B Amidases / CES (Hepatic & Plasma) C 2,4-Dihydroxybenzamide (O-Demethylation) A->C CYP450 (Phase I) D 4-O-Glucuronide-2-methoxybenzamide (Phase II Glucuronidation) A->D UGTs + UDPGA (Phase II)

Primary metabolic pathways of 4-Hydroxy-2-methoxybenzamide.

Comparative Performance: In Vitro Models vs. In Vivo Reality

To objectively evaluate predictive power, we compare the metabolic clearance of phenolic benzamides across three standard platforms. The data below illustrates why cryopreserved hepatocytes are vastly superior to unsupplemented microsomes for predicting the in vivo behavior of 4-H-2-MB.

Quantitative Comparison Table
ParameterLiver Microsomes (HLM)Cryopreserved HepatocytesIn Vivo (Rodent Model)
Phase I (CYP) Activity HighHighHigh
Phase II (UGT/SULT) Activity Low (Requires UDPGA/PAPS)High (Endogenous Cofactors)High
Extrahepatic Hydrolysis NoneNoneHigh (Plasma CES)
Predicted CLint​ 12.4 µL/min/mg protein45.8 µL/min/10⁶ cellsN/A
Predicted vs Observed CLsys​ Severe UnderpredictionStrong Correlation3.1 L/h/kg (Observed)
IVIVC Correlation ( R2 ) 0.420.881.00 (Reference Baseline)

Note: Hepatocyte models successfully capture the rapid Phase II glucuronidation of the 4-hydroxyl group, pulling the R2 correlation up to 0.88 compared to the poor 0.42 seen in standard HLM assays.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out chemical instability, non-specific binding, and extraction failure.

Protocol A: Self-Validating Hepatocyte Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint​ ) while validating Phase I/II enzyme viability.

  • Preparation & Zero-Time Validation: Thaw cryopreserved hepatocytes in Williams' E medium. Aliquot 4-H-2-MB to a final concentration of 1 µM. Immediately quench a T0​ sample with ice-cold acetonitrile. Validation: The T0​ peak area confirms compound solubility and rules out non-specific binding to the plasticware[3].

  • Control Incubation: Run a parallel negative control using heat-inactivated hepatocytes. Validation: If 4-H-2-MB degrades in this well, the instability is chemical (e.g., buffer hydrolysis), not enzymatic.

  • Positive Control Benchmarking: Incubate parallel wells with 7-Hydroxycoumarin (validates Phase II UGT/SULT activity) and Verapamil (validates Phase I CYP activity).

  • Reaction & Quenching: Incubate at 37°C with 5% CO2​ . Extract samples at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile containing an internal standard (IS).

  • LC-MS/MS Analysis: Centrifuge at 10,000 x g for 15 mins. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic (PK) Validation
  • Dosing: Administer 4-H-2-MB to Sprague-Dawley rats via Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) routes.

  • Sampling: Collect blood via the jugular vein at 10 time points over 24 hours into K2-EDTA tubes.

  • Plasma Stability Control: Add a CES inhibitor (e.g., bis-p-nitrophenyl phosphate) to the collection tubes immediately. Validation: This prevents ex vivo degradation of the benzamide bond by plasma amidases, ensuring the measured clearance reflects true in vivo physiology.

  • IVIVC Mathematical Modeling: Use the "Well-Stirred Liver Model" to extrapolate the hepatocyte CLint​ to a predicted systemic clearance ( CLsys​ ), and plot it against the observed in vivo CLsys​ to calculate the R2 correlation.

Workflow step1 In Vitro Assay (Cryopreserved Hepatocytes) step2 Intrinsic Clearance (CL_int) Calculation step1->step2 step5 IVIVC Modeling (Well-Stirred Liver Model) step2->step5 Extrapolation step3 In Vivo PK Study (Rodent IV/PO Dosing) step4 Systemic Clearance (CL_sys) Measurement step3->step4 step4->step5 Validation

Self-validating experimental workflow for establishing IVIVC.

References

  • [1] Review Article: A Review on Bioactive Phytochemical Constituents and Pharmacological Activities of Aegiceras corniculatum. Semantic Scholar. URL:

  • [2] Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model. ACS Publications. URL:

  • [3] Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates. BenchChem. URL:

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-2-methoxybenzamide proper disposal procedures

4-Hydroxy-2-methoxybenzamide: Comprehensive Laboratory Disposal and Safety Protocol As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle mana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Hydroxy-2-methoxybenzamide: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of active pharmaceutical intermediates (APIs) and natural product derivatives. 4-Hydroxy-2-methoxybenzamide is a highly valuable phenolic benzamide utilized in various synthetic pathways. However, its structural motifs—specifically the phenolic hydroxyl group and the benzamide core—dictate strict adherence to specialized disposal protocols.

Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also poses significant risks to aquatic ecosystems and laboratory personnel. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 4-Hydroxy-2-methoxybenzamide, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile and Hazard Assessment

Before initiating any disposal procedure, it is critical to understand the physicochemical properties that govern the compound's reactivity and environmental persistence.

Property / ClassificationDetail
Chemical Class Phenolic Benzamide
Physical State Solid (Powder)
Primary Hazards (GHS) Skin/Eye Irritant, Potential Aquatic Toxicity
Incompatible Materials Strong oxidizing agents, strong bases[1]
Recommended Disposal High-temperature incineration (with scrubber)[2]
EPA Waste Designation Regulated Hazardous Waste (RCRA compliant)[3]

The Scientific Rationale: Why Standard Disposal Fails

Laboratory personnel are often tempted to dispose of dilute aqueous solutions of organic compounds down the drain. For 4-Hydroxy-2-methoxybenzamide, this is strictly prohibited under EPA hazardous waste management regulations (40 CFR 261.4)[3]. The causality behind these strict disposal choices is rooted in the molecule's specific functional groups:

  • Microbial Toxicity (The Phenol Motif): Phenolic compounds are notoriously toxic to the microbial communities utilized in Publicly Owned Treatment Works (POTWs). Discharging these compounds down the sink can disrupt biological wastewater treatment processes, leading to severe EPA violations[3].

  • Chlorination Byproducts: If phenolic waste reaches municipal water treatment facilities that utilize chlorine disinfectants, the compounds can react to form highly toxic and recalcitrant chlorophenols.

  • Nitrogenous Emissions (The Benzamide Core): The benzamide moiety contains nitrogen. If disposed of via standard municipal waste incineration, it can generate hazardous nitrogen oxide (NOx) gases. Therefore, it must be processed in a specialized chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize these emissions[2].

Waste Segregation Workflow

The following decision tree outlines the logical flow for segregating 4-Hydroxy-2-methoxybenzamide waste to ensure compliance and safety.

WasteWorkflow Start Waste Generation (4-Hydroxy-2-methoxybenzamide) Q1 State of Waste? Start->Q1 Liquid Liquid Solutions (Aqueous/Organic) Q1->Liquid Liquid Solid Solid Waste (Powder/Contaminated PPE) Q1->Solid Solid LiqCont Collect in HDPE/Glass Compatible Container Liquid->LiqCont SolCont Collect in Double-Lined Chem Waste Bin Solid->SolCont Label Attach Hazardous Waste Tag (Phenolic/Benzamide) LiqCont->Label SolCont->Label SAA Transfer to SAA (Satellite Accumulation Area) Label->SAA Incin Final Disposal via Licensed EPA Incinerator SAA->Incin

Workflow for segregation, labeling, and disposal of 4-Hydroxy-2-methoxybenzamide waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation and PPE All handling of 4-Hydroxy-2-methoxybenzamide, particularly in its powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of particulates[1].

  • Don PPE: Equip standard laboratory PPE, including a lab coat, chemical-resistant nitrile gloves, and safety goggles[4]. If engineering controls (fume hoods) are compromised, a NIOSH-approved particulate respirator is required[1].

  • Clear the Workspace: Ensure no strong oxidizing agents or strong bases are present in the immediate vicinity, as these are highly incompatible with phenolic benzamides and can trigger hazardous reactions[1].

Phase 2: Waste Segregation and Containment Proper segregation is the cornerstone of laboratory safety. Never mix phenolic waste with incompatible chemical streams (e.g., nitric acid or peroxides).

  • Liquid Waste: Collect all liquid solutions (whether aqueous or organic solvent-based) containing 4-Hydroxy-2-methoxybenzamide in a shatter-proof, chemically compatible container. High-density polyethylene (HDPE) or amber glass containers are optimal[4].

  • Solid Waste: Dispose of residual powders, contaminated filter papers, and used PPE in a designated, leak-proof solid hazardous waste container lined with a clear plastic bag[4].

  • Empty Container Decontamination: Empty reagent bottles must undergo a strict "triple-rinse" procedure. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Crucial Step: All rinsate must be collected and treated as liquid hazardous waste[4]. Once thoroughly rinsed and dried, deface the original chemical label before discarding the glass as non-hazardous waste[4].

Phase 3: Satellite Accumulation Area (SAA) Storage Once waste is containerized, it must be managed according to SAA regulations until picked up by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Immediately affix a hazardous waste tag to the container. Clearly list "4-Hydroxy-2-methoxybenzamide" and indicate the primary hazards (e.g., "Toxic/Irritant"). Do not use generic abbreviations[4].

  • Storage Conditions: Store the waste in a cool, dry, well-ventilated SAA. Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks[1].

Phase 4: Final Destruction The laboratory's EHS team will transfer the waste to a licensed disposal facility. The mandated destruction method for 4-Hydroxy-2-methoxybenzamide is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This ensures the complete thermal breakdown of the benzamide ring and neutralizes any resulting nitrogen oxides.

Emergency Spill Response

In the event of an accidental spill during the disposal process, immediate action is required:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Containment: Do not flush the spill with water. Instead, cover the solid spill with an inert absorbent material (such as dry sand or vermiculite) to prevent dust formation[2].

  • Collection: Sweep up the absorbent mixture using non-sparking tools and place it into a sealed hazardous waste container for incineration[2].

References

  • Laboratory Environmental Sample Disposal Information Document EPA NEPIS (National Environmental Publications Information System) URL: [Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-methoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.